3-Hydroxyazetidine-3-carboxamide
Description
BenchChem offers high-quality 3-Hydroxyazetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyazetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-hydroxyazetidine-3-carboxamide |
InChI |
InChI=1S/C4H8N2O2/c5-3(7)4(8)1-6-2-4/h6,8H,1-2H2,(H2,5,7) |
InChI Key |
LZWGHYSWPAKPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxyazetidine-3-carboxamide chemical structure and properties
An In-Depth Technical Guide to 3-Hydroxyazetidine-3-carboxamide: Structure, Synthesis, and Applications in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The azetidine scaffold has cemented its role as a "privileged" structure in medicinal chemistry, offering a unique blend of conformational rigidity and synthetic accessibility that is highly sought after in modern drug design.[1] This guide provides an in-depth technical overview of 3-Hydroxyazetidine-3-carboxamide, a key functionalized azetidine building block. We will explore its chemical structure, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and strategic applications in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
The Strategic Value of the Azetidine Scaffold
Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space between the highly strained aziridines and the more flexible five-membered pyrrolidines.[2] This structural characteristic imparts a significant degree of conformational constraint, which is a powerful tool in drug design.[1] By pre-organizing appended functional groups into a well-defined three-dimensional orientation, the azetidine ring can minimize the entropic penalty associated with binding to a biological target, thereby enhancing potency and selectivity.[1][2]
Historically, the synthesis of this strained ring system presented considerable challenges, which limited its widespread adoption.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines, including 3-Hydroxyazetidine-3-carboxamide, readily accessible.[1][3] Consequently, the azetidine motif is now a key component in several FDA-approved drugs, such as baricitinib and cobimetinib, demonstrating its broad utility across therapeutic areas like oncology and inflammatory diseases.[4]
The incorporation of an azetidine scaffold can confer numerous advantages:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to more lipophilic or flexible analogs.[4]
-
Novel Chemical Space: The unique geometry of the azetidine ring provides distinct vectors for substituent placement, allowing chemists to explore novel chemical space and optimize interactions with target proteins.[1]
-
Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other common chemical groups, leading to improved pharmacokinetic profiles or target engagement.[2]
Chemical Structure and Physicochemical Properties
3-Hydroxyazetidine-3-carboxamide is a chiral molecule featuring a tertiary alcohol and a primary carboxamide group at the C3 position of the azetidine ring. This unique substitution pattern makes it a valuable and rigid scaffold for introducing hydrogen bond donors and acceptors with precise spatial control.
Chemical Structure
Caption: 2D Chemical Structure of 3-Hydroxyazetidine-3-carboxamide.
Physicochemical Properties
While extensive experimental data for the unprotected 3-Hydroxyazetidine-3-carboxamide is not widely published, key properties can be inferred from its structure and data from its precursors and hydrochloride salt.
| Property | Value / Information | Source |
| Molecular Formula | C₄H₈N₂O₂ | Inferred |
| Molecular Weight | 116.12 g/mol | Inferred |
| CAS Number | Not explicitly found for free base. | N/A |
| Appearance | Likely a white to off-white solid. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol.[5] | [5] |
| Stereochemistry | The C3 position is a chiral center, so the molecule exists as a racemate unless a stereoselective synthesis is employed. | Inferred |
Synthesis and Manufacturing
The synthesis of 3-Hydroxyazetidine-3-carboxamide can be achieved from commercially available starting materials. A representative and validated pathway involves the oxidation of a protected 3-hydroxyazetidine, followed by cyanohydrin formation, hydrolysis, and subsequent deprotection. A more direct route described in the literature involves the amidation of a protected ketone precursor, followed by deprotection.[6]
Representative Synthetic Workflow
The following diagram illustrates a key synthetic transformation from a protected azetidin-3-one to the final product.
Caption: Role of the scaffold in optimizing drug candidates.
Conclusion
3-Hydroxyazetidine-3-carboxamide represents a potent and versatile building block in the medicinal chemist's toolkit. Its inherent structural rigidity, combined with multiple points for diversification, allows for the rational design of molecules with improved pharmacological and pharmacokinetic profiles. As synthetic accessibility continues to improve, the strategic incorporation of this and related azetidine scaffolds is expected to play an increasingly important role in the discovery of next-generation therapeutics.
References
- BenchChem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Chemtronics. Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.
- Cheekatla, S. R., et al. (2026).
- Enamine. Spirocyclic Azetidines for Medicinal Chemistry.
- American Elements.
- Taylor & Francis Online. (2026).
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- Pharmaffiliates. (2026). The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis.
- Exelixis Inc. (Supporting Information).
- Glawar, A. F., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8, 658-66.
- ChemicalBook. (2026). 3-Hydroxyazetidine hydrochloride(18621-18-6).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Guide: 3-Hydroxyazetidine-3-carboxylic Acid Amide Derivatives
Advanced Scaffold Analysis & Synthetic Viability
Executive Summary
3-Hydroxyazetidine-3-carboxylic acid (3-HyAz-3-COOH) represents a highly specialized, conformationally constrained amino acid scaffold. Structurally, it functions as a cyclic analogue of serine or isoserine and a bioisostere of proline. Its geminal disubstitution at the C3 position creates a quaternary center that rigidly directs exit vectors, making it an attractive motif for peptidomimetics and fragment-based drug discovery (FBDD).
Critical Technical Insight: While the scaffold offers unique H-bonding and conformational properties, amides of 3-HyAz-3-COOH are chemically unstable at pH > 8 . They undergo a rapid reverse aldol ring opening , leading to chain fragmentation. This guide details the synthesis and properties of these derivatives but prioritizes the 3-fluoroazetidine-3-carboxylic acid analogue as the metabolically stable bioisostere for physiological applications.
Structural & Physicochemical Attributes[1][2][3][4][5][6]
2.1 Conformational Pucker & Exit Vectors
Unlike the flexible pyrrolidine ring of proline, the azetidine ring is nearly planar but exhibits a shallow pucker (butterfly angle ~160°).
-
Gem-Disubstitution: The presence of both -OH and -CONH-R at C3 forces the ring into a specific conformation to minimize 1,2-torsional strain.
-
H-Bonding: The C3-hydroxyl group acts as a specific H-bond donor/acceptor, often engaging in intramolecular bridging with the amide carbonyl, stabilizing
-turn geometries in peptides.
2.2 The "Reverse Aldol" Instability
The most critical feature for drug development is the intrinsic instability of the 3-hydroxy-3-carboxamide core under basic conditions.
Mechanism:
-
Deprotonation of the C3-hydroxyl group (pKa ~13-14, lowered by the adjacent electron-withdrawing amide).
-
The resulting alkoxide triggers a retro-aldol fragmentation.
-
The strained azetidine ring cleaves, generating an acyclic amino-ketone/aldehyde.
Figure 1: Mechanism of base-promoted reverse aldol decomposition of 3-hydroxyazetidine-3-carboxamides.
Synthetic Strategies
Due to the instability described above, synthesis requires careful pH control. Two primary routes exist: the Chiral Pool Approach (from carbohydrates) and the Functionalization Approach (from azetidinones).
3.1 Route A: Chiral Pool (From D-Glucose)
This route establishes the stereochemistry early and avoids harsh basic conditions during ring closure.
Protocol Summary:
-
Starting Material: D-Glucose is converted to 2,4-dideoxy-2,4-imino-D-ribonic acid .[1][2]
-
Key Transformation: Double displacement of activated diols by a nitrogen nucleophile (e.g., benzylamine) forms the azetidine ring.
-
Outcome: Yields enantiomerically pure, protected 3-hydroxyazetidine-3-carboxylic acid.
3.2 Route B: The "Stable Isostere" Synthesis (3-Fluoro Analogue)
To circumvent the reverse aldol issue while retaining the quaternary center and polarity, the 3-fluoroazetidine-3-carboxylic acid is synthesized. The fluorine atom mimics the hydroxyl's electronegativity without offering a handle for fragmentation.
Detailed Protocol: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid This protocol validates the scaffold for medicinal chemistry use.
Reagents:
-
1-Boc-3-azetidinone
-
TMSCN (Trimethylsilyl cyanide)
-
DAST (Diethylaminosulfur trifluoride)
-
Conc. HCl
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
Dissolve 1-Boc-3-azetidinone (10 mmol) in DCM (50 mL) at 0°C.
-
Add TMSCN (1.2 eq) and a catalytic amount of ZnI2.
-
Stir at RT for 4 h. Checkpoint: Monitor disappearance of ketone by TLC.
-
-
Fluorination (Deoxyfluorination):
-
Cool the TMS-cyanohydrin solution to -78°C.
-
Add DAST (1.5 eq) dropwise. (Caution: Exothermic).
-
Allow to warm to RT overnight. Mechanism: DAST converts the -OTMS/-OH to -F via an activated sulfinium intermediate.
-
-
Hydrolysis:
-
Concentrate the mixture and redissolve in conc. HCl (6 M).
-
Reflux for 6 h to hydrolyze the nitrile to the carboxylic acid and remove the Boc group.
-
Note: This yields the free amino acid salt.
-
-
Reprotection (Optional):
-
Treat with Boc2O/NaHCO3 to re-install the N-Boc group for peptide coupling.
-
Medicinal Chemistry Applications
4.1 Bioisosterism & Property Modulation
| Feature | 3-Hydroxyazetidine-3-COOH | 3-Fluoroazetidine-3-COOH | Proline |
| H-Bond Potential | Donor & Acceptor | Acceptor only (weak) | None (at C3/C4) |
| pKa (COOH) | ~3.5 (Inductive effect) | ~3.2 (Strong inductive) | ~4.0 |
| Metabolic Stability | Low (pH > 8, Retro-aldol) | High | High |
| Conformation | Planar/Shallow Pucker | Planar | Envelope |
4.2 Case Study:
-Hexosaminidase Inhibition
Amides of 3-hydroxyazetidine-3-carboxylic acid (specifically the N-methyl derivatives) act as transition-state analogues for glycosidases.[1]
-
Mechanism: The charged azetidine nitrogen mimics the oxocarbenium ion transition state of sugar hydrolysis.
-
Constraint: The C3-OH mimics the C2-OH of the sugar.
-
Limitation: While potent (
in M range), these inhibitors degrade in basic buffers, restricting them to lysosomal (acidic) targets or requiring the fluoro-isostere replacement.
Experimental Workflow Visualization
The following diagram outlines the decision logic for selecting between the Hydroxy and Fluoro scaffolds based on the target environment.
Figure 2: Decision matrix for scaffold selection based on pH stability requirements.
References
-
Glawar, A. F. G., et al. (2013). "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists."[1][3] ChemMedChem, 8(4), 658-666.[1][3] Link
- Jenkins, C. L., et al. (2004). "Prolyl 4-hydroxylase: the stability of the 3-hydroxyazetidine-2-carboxylic acid ring." Journal of Organic Chemistry.
-
Kato, A., et al. (2013). "3-Hydroxyazetidine Carboxylic Acids - Aapptec Peptides." ChemMedChem. Link
-
CymitQuimica. "3-Hydroxyazetidine hydrochloride Product Data." Link
-
Ji, Y., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids."[4] Arkivoc, 2018(iv), 195-214.[4] Link
Sources
An In-depth Technical Guide to the Synthesis of Methyl 3-Hydroxyazetidine-3-carboxylate Hydrochloride (CAS 1884493-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 3-hydroxyazetidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The guide details a robust synthetic pathway starting from the readily available precursor, N-Boc-3-azetidinone. Each synthetic step is discussed in detail, including the underlying chemical principles, optimized reaction conditions, and purification strategies. This document is intended to serve as a practical resource for researchers and process chemists involved in the design and development of novel therapeutics incorporating the 3-hydroxyazetidine-3-carboxylic acid scaffold.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and binding affinity. Specifically, 3-substituted azetidines are increasingly utilized as versatile scaffolds in the development of novel therapeutics. The introduction of hydroxyl and carboxylate functionalities at the 3-position, as seen in methyl 3-hydroxyazetidine-3-carboxylate, offers multiple points for further chemical elaboration, making it a highly sought-after intermediate for the synthesis of complex molecules and compound libraries.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthetic route to methyl 3-hydroxyazetidine-3-carboxylate hydrochloride commences with the commercially available and stable precursor, N-Boc-3-azetidinone. The core of the strategy involves the simultaneous introduction of the hydroxyl and a masked carboxylate group at the C3 position, followed by unmasking and deprotection.
Diagram of the Synthetic Pathway:
Caption: Proposed synthetic pathway for methyl 3-hydroxyazetidine-3-carboxylate hydrochloride.
The Precursor: N-Boc-3-Azetidinone
The choice of N-Boc-3-azetidinone as the starting material is strategic due to several factors:
-
Commercial Availability: It is readily available from various chemical suppliers, ensuring a consistent and scalable starting point.
-
Stability: The tert-butyloxycarbonyl (Boc) protecting group provides stability to the azetidine ring and prevents unwanted side reactions at the nitrogen atom during the initial synthetic steps.
-
Activated Carbonyl Group: The ketone at the 3-position is suitably electrophilic for nucleophilic addition reactions, which is the key to introducing the desired functionalities.
| Property | Value |
| IUPAC Name | tert-butyl 3-oxoazetidine-1-carboxylate |
| CAS Number | 398489-26-4 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-hydroxyazetidine-3-carbonitrile
This step involves a cyanohydrin formation reaction, where a cyanide nucleophile attacks the carbonyl carbon of N-Boc-3-azetidinone. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), is a common and effective method for this transformation.[1][2]
Reaction Mechanism:
Caption: Mechanism of cyanohydrin formation on N-Boc-3-azetidinone.
Detailed Protocol:
-
To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
-
The crude product is then treated with a mild acid, such as 1 M HCl, in a biphasic mixture of DCM and water, or by stirring in methanol with a catalytic amount of acid to hydrolyze the silyl ether, yielding 1-Boc-3-hydroxyazetidine-3-carbonitrile.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 1-Boc-3-hydroxyazetidine-3-carboxylate
The conversion of the nitrile to a methyl ester can be achieved through acid-catalyzed methanolysis. This reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack of methanol. Subsequent tautomerization and hydrolysis of the resulting imino ether, followed by esterification, yields the desired product.
Detailed Protocol:
-
Dissolve 1-Boc-3-hydroxyazetidine-3-carbonitrile (1.0 eq) in an excess of anhydrous methanol.
-
Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution for a few minutes, or add a pre-prepared solution of HCl in methanol (e.g., 3 M) until the reaction mixture is saturated.
-
Stir the reaction at room temperature or gently heat to reflux (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol and HCl.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 1-Boc-3-hydroxyazetidine-3-carboxylate.
Step 3: Synthesis of Methyl 3-Hydroxyazetidine-3-carboxylate Hydrochloride (CAS 1884493-19-9)
The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[3][4]
Reaction Mechanism:
Caption: Mechanism of N-Boc deprotection with HCl.
Detailed Protocol:
-
Dissolve methyl 1-Boc-3-hydroxyazetidine-3-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
-
To this solution, add an excess of a saturated solution of HCl in dioxane (e.g., 4 M, 5-10 eq) or ethyl acetate.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, collect the precipitate by filtration.
-
Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain methyl 3-hydroxyazetidine-3-carboxylate hydrochloride as a white to off-white solid.[5][6]
Characterization and Data
The identity and purity of the final product and its precursors should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected MS (ESI+) |
| 1-Boc-3-hydroxyazetidine-3-carbonitrile | C₉H₁₄N₂O₃ | 198.22 | δ 4.2-4.0 (m, 4H, azetidine CH₂), δ 1.45 (s, 9H, Boc) | m/z 199.1 [M+H]⁺ |
| Methyl 1-Boc-3-hydroxyazetidine-3-carboxylate | C₁₀H₁₇NO₄ | 215.25 | δ 4.1-3.9 (m, 4H, azetidine CH₂), δ 3.75 (s, 3H, OCH₃), δ 1.45 (s, 9H, Boc) | m/z 216.1 [M+H]⁺ |
| Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride | C₅H₁₀ClNO₃ | 167.59 | δ 4.4-4.2 (m, 4H, azetidine CH₂), δ 3.80 (s, 3H, OCH₃). Signals for OH and NH protons may be broad and exchangeable.[5] | m/z 132.1 [M+H]⁺ |
Safety and Handling
-
Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This reagent should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Hydrogen chloride (HCl) in gaseous form or in solution is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
This technical guide outlines a reliable and scalable synthetic route to methyl 3-hydroxyazetidine-3-carboxylate hydrochloride from N-Boc-3-azetidinone. The described three-step sequence involving cyanohydrin formation, methanolysis, and N-Boc deprotection provides a practical approach for obtaining this valuable building block for drug discovery and development. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this important chemical entity in their research endeavors.
References
-
PubChem. (n.d.). Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved February 25, 2026, from [Link]
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
-
PubChemLite. (n.d.). Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride (C5H9NO3). Retrieved February 25, 2026, from [Link]
- Capriati, V., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-iodoazetidine Synthetic Platform. Organic Process Research & Development, 24(10), 2136-2144.
- Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved February 25, 2026, from [Link]
-
PubChemLite. (n.d.). Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved February 25, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved February 25, 2026, from [Link]
-
American Elements. (n.d.). methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. Retrieved February 25, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]
- Beilstein-Institut. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 48-57.
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved February 25, 2026, from [Link]
-
NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved February 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. PubMed Central. Retrieved February 25, 2026, from [Link]
Sources
- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride | C5H10ClNO3 | CID 133081024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
3,3-Disubstituted Azetidine Scaffolds in Medicinal Chemistry: A Technical Guide
Executive Summary
In the modern era of drug discovery, the "escape from flatland" has driven a shift from aromatic-heavy compounds to sp³-rich architectures. Within this paradigm, 3,3-disubstituted azetidines have emerged as a privileged scaffold.[1][2] They offer a unique solution to the "gem-dimethyl effect" without the lipophilic penalty, serving as metabolically stable, conformationally restricted vectors that modulate pKa and solubility. This guide analyzes the structural rationale, synthetic access, and medicinal application of this high-value motif.[1][3]
Strategic Rationale: The "Gem-Dimethyl" Bioisostere
The strategic incorporation of a 3,3-disubstituted azetidine is rarely accidental; it is a calculated move to solve specific multiparametric optimization (MPO) challenges.
Metabolic Blocking & Stability
The gem-dimethyl group is a classic tool to block metabolic hot spots (e.g.,
-
The Azetidine Solution: The 3,3-disubstituted azetidine ring mimics the steric bulk of a gem-dimethyl group but introduces a polar amine core. This lowers LogD while maintaining the steric occlusion necessary to block metabolic attack at adjacent sites.
-
Causality: The strained four-membered ring rehybridizes the nitrogen lone pair, altering its basicity and nucleophilicity compared to pyrrolidines or piperidines.
Vector Control and Conformational Rigidity
Unlike flexible alkyl chains or larger heterocycles, the azetidine ring creates a rigid vector for substituents at the 3-position.
-
Exit Vectors: Substituents at C3 project in a defined V-shape, allowing precise positioning of pharmacophores (e.g., H-bond donors/acceptors) into protein sub-pockets.
-
Pucker Angle: The ring is not planar; it exists in a puckered conformation (
30°), which can be exploited to fine-tune binding affinity.
Physicochemical Profiling
The following table contrasts the 3,3-disubstituted azetidine against common analogs, highlighting its superior balance of polarity and lipophilicity.
| Property | gem-Dimethyl | Cyclobutane | Pyrrolidine | 3,3-Disubstituted Azetidine |
| Hybridization | sp³ | sp³ | sp³ | sp³ (Strained) |
| LogP Impact | High (+0.8) | High (+0.6) | Moderate | Low / Negative |
| Metabolic Stability | Low (Oxidation prone) | Moderate | Moderate | High (Blocked) |
| Basicity (pKa) | N/A | N/A | ~11.3 | ~10-11 (Tunable) |
| Solubility | Low | Low | High | Very High |
| LLE (Lipophilic Ligand Efficiency) | Low | Moderate | High | Optimal |
Synthetic Architectures
Accessing the 3,3-disubstituted core requires overcoming the inherent ring strain (~26 kcal/mol). Three primary routes dominate the field.
Route A: Nucleophilic Addition to 3-Azetidinone (The Workhorse)
This is the most robust method for generating 3-aryl-3-hydroxy or 3-alkyl-3-hydroxy derivatives.
-
Mechanism: Grignard or organolithium reagents attack the carbonyl of N-protected 3-azetidinone.
-
Utility: Provides immediate access to polar "head groups" or transition state mimics.
Route B: Strain-Release Chemistry (The Modern Edge)
Pioneered by the Baran and Aggarwal groups, this route utilizes [1.1.0]bicyclobutanes (e.g., 1-azabicyclo[1.1.0]butane or ABB).
-
Mechanism: Nucleophiles attack the bridgehead carbon, relieving strain and opening the bicycle to form the azetidine ring.
-
Utility: Ideal for late-stage functionalization and installing complex substituents that cannot survive Grignard conditions.
Route C: Substitution of 3-Iodo/3-Sulfonyloxy Azetidines
-
Mechanism: SN1-like pathways involving a transient carbocation or radical intermediates (often Ni/Photoredox catalyzed).
-
Utility: Excellent for introducing heteroatoms (O, N, S) or aryl groups via cross-coupling.
Visualization: Synthesis & Decision Logic
Scaffold Selection Decision Tree
Caption: Decision logic for incorporating azetidine scaffolds during Lead Optimization.
Synthetic Workflow (Route A & B)
Caption: Comparison of Classical (Route A) and Modern Strain-Release (Route B) synthetic pathways.
Experimental Protocol
Target: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate. Rationale: This protocol demonstrates the "Route A" approach, creating a versatile building block where the hydroxyl group can be further modified (e.g., to a fluoride via DAST or an ether via alkylation).
Materials
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)
-
Phenylmagnesium bromide (1.0 M in THF, 1.2 equiv)
-
Tetrahydrofuran (anhydrous)
-
Ammonium chloride (sat. aq.)
Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.
-
Solvation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (500 mg, 2.92 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents side reactions such as ring opening or polymerization.
-
Addition: Dropwise add Phenylmagnesium bromide (3.5 mL, 3.50 mmol) over 10 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by TLC (30% EtOAc/Hexane) for disappearance of starting material (R_f ~ 0.5).
-
Quench: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C.
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the product as a white solid.
Validation Criteria:
-
¹H NMR (CDCl₃): Diagnostic signals at
7.30-7.50 (m, 5H, Ar-H), 4.10-4.30 (d, 4H, azetidine CH₂). -
¹³C NMR: Quaternary carbon signal at ~73 ppm (C-OH).
Case Studies in Medicinal Chemistry
Baricitinib (Olumiant) - JAK Inhibitor
While Baricitinib contains a functionalized azetidine (specifically a cyanomethyl-azetidine sulfonamide), its development highlights the scaffold's ability to link distinct pharmacophores without adding excessive lipophilicity. The azetidine ring serves as a rigid spacer that positions the nitrile "warhead" correctly within the JAK active site.
Cobimetinib (Cotellic) - MEK Inhibitor
Cobimetinib features a 3-hydroxy-3-substituted azetidine moiety (specifically an iodide-substituted analog in intermediates). The azetidine ring provides a specific geometry that differentiates it from piperidine-based MEK inhibitors, contributing to its unique kinase selectivity profile and improved metabolic stability compared to flexible chain analogs.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 2025. Link
-
Azetidines in Drug Discovery. PharmaBlock Whitepaper. Link
-
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 2021. Link
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 2021. Link
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026.[3] Link
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. NIH, 2024. Link
Sources
Small Polar Scaffolds in FBDD: A Technical Guide to the 3D-Polar Paradigm
Executive Summary
This guide addresses the strategic shift in Fragment-Based Drug Discovery (FBDD) from flat, hydrophobic aromatics ("Flatland") to small, polar, three-dimensional (3D) scaffolds . While traditional Rule-of-Three (Ro3) compliant libraries have successfully delivered drugs like Vemurafenib, they often lead to lipophilic clinical candidates with poor physicochemical properties.
This technical whitepaper focuses on the "MiniFrag" methodology (pioneered by Astex Pharmaceuticals) and high-Fsp³ scaffold design . It provides actionable protocols for high-concentration crystallographic screening and ligand-observed NMR, designed specifically for detecting the ultra-weak interactions characteristic of these polar chemical spaces.
Part 1: The Scientific Rationale for Polar Scaffolds
Escaping "Flatland"
Traditional fragment libraries are dominated by sp²-rich aromatics (e.g., biaryls). While these bind readily via hydrophobic effects and
-
Solubility Attrition: As molecular weight (MW) increases during elaboration, lipophilicity (logP) often spikes, leading to insolubility.
-
Vector Limitations: Flat rings offer limited growth vectors (exit vectors), restricting the ability to probe spherical protein pockets.
The Polar Advantage: Small polar scaffolds (e.g., saturated heterocycles) offer higher solubility, allowing for higher concentration screening. They interact via directional H-bonds and water-mediated networks, often yielding higher Ligand Efficiency (LE) and better late-stage physicochemical profiles.
Key Scaffold Classes
Modern polar libraries prioritize high fraction of sp³ carbons (
| Scaffold Class | Chemical Example | Structural Advantage |
| Saturated Heterocycles | Oxetanes, Azetidines | Gem-dimethyl bioisosteres. Reduce lipophilicity while maintaining metabolic stability. |
| Bicyclic Amines | Bicyclo[1.1.1]pentanes (BCPs) | Phenyl bioisosteres. Provide linear exit vectors without the aromatic ring count. |
| Sulfoximines | Polar cores. High solubility, multiple H-bond acceptor/donor points, chiral centers. | |
| MiniFrags | 5-7 Heavy Atoms (e.g., Pyrazole, Imidazole) | Probing tools. Ultra-low MW compounds used to map "hotspots" and solvation shells. |
Part 2: Library Design & Metrics[1][2]
To build a polar fragment library, one must deviate from standard Ro3. The focus shifts to Shape Diversity and Solubility .
Principal Moments of Inertia (PMI)
To ensure 3D coverage, fragments are plotted on a PMI triangular graph.
-
Vertices: Rod-like (acetylene), Disk-like (benzene), Spherical (adamantane).
-
Goal: Populate the "Spherical" and "Rod-like" domains, avoiding the "Disk-like" edge where traditional aromatics cluster.
The "MiniFrag" Criteria (Astex Model)
-
Heavy Atom Count (HAC): 5–7 (Ultra-low MW).[1]
-
Solubility: Must be soluble in aqueous buffer at >100 mM (ideally 1 M).
-
Function: These are not "leads" but "probes." They identify binding hotspots that larger fragments miss due to steric clashes.
Part 3: Experimental Protocols
Protocol A: High-Concentration Crystal Soaking (MiniFrags)
Objective: Detect ultra-weak binders (
Reagents:
-
Fragment Stock: Dry powder or 1 M aqueous solution (pH adjusted). Avoid DMSO if possible to prevent solvent competition.
-
Crystallization Buffer: Artificial Mother Liquor (AML).
Workflow:
-
Solubility Check: Test fragment solubility in AML at 500 mM–1 M. If precipitation occurs, adjust pH or add minimal ethylene glycol (avoiding DMSO).
-
Direct Soak:
-
Add fragment directly to the crystallization drop to reach ~100 mM to 1 M final concentration.
-
Note: High concentrations can crack crystals due to osmotic shock.
-
-
Incubation: Soak for 10 minutes to 1 hour. Short soak times reduce crystal degradation.
-
Cryoprotection: Transfer crystal briefly to a cryo-solution containing the same concentration of fragment .
-
Critical: If the cryo-solution lacks the fragment, the fast off-rate (
) of weak binders will cause the ligand to wash out in seconds.
-
-
Data Collection: Collect X-ray diffraction data immediately.
Protocol B: Ligand-Observed NMR (WaterLOGSY/STD)
Objective: Validate binding in solution when crystals are unavailable.
The Challenge: Polar fragments often have exchangeable protons or signals near the water suppression region.
Step-by-Step Methodology:
-
Sample Prep:
-
Protein: 10–20 µM.
-
Fragment: 0.5–1 mM (Ligand excess 50:1).
-
Buffer: Deuterated buffer (
or with 10% ).
-
-
Experiment 1: WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY):
-
Principle: Transfer of magnetization from bulk water to the bound ligand via the protein-ligand interface.
-
Result: Binders show positive signals (same phase as protein); non-binders show negative signals.
-
Relevance for Polar Scaffolds: Highly sensitive for polar compounds that interact heavily with the protein's hydration shell.
-
-
Experiment 2: STD-NMR (Saturation Transfer Difference):
-
Principle: Saturate protein methyls (-0.5 ppm). Magnetization transfers to bound ligand.
-
Control: Run a "blank" (ligand only) to ensure no direct saturation of the ligand occurs.
-
Part 4: Visualization of Workflows
The FBDD Decision Matrix for Polar Scaffolds
Caption: Decision matrix for screening polar fragments. High solubility enables direct crystallographic soaking (MiniFrags), while moderate solubility defaults to NMR validation.
Mechanism of Action: Water Displacement
Caption: Thermodynamic driver: Polar fragments displace "unhappy" ordered water molecules from the binding pocket, generating an entropic gain despite weak enthalpic binding.
Part 5: Case Study – ERK2 Kinase
Reference: O'Reilly et al. (Astex), 2019 [1]
The Challenge: Targeting the MAP kinase ERK2. Traditional ATP-competitive inhibitors often lack specificity.
The MiniFrag Approach:
-
Library: 80 ultra-low MW fragments (HAC 5–7).
-
Screening: Soaked into ERK2 crystals at 1 M concentration .
-
Results:
-
Hit Rate: 56 hits identified (vs. typical ~5-10% for standard fragments).
-
Binding Modes: Identified 11 distinct clusters.
-
Discovery: A MiniFrag (imidazole) bound in a previously unexploited sub-pocket adjacent to the hinge region.
-
-
Impact: This "hotspot" allowed for the design of a novel series of inhibitors that extended into this polar pocket, significantly improving selectivity against closely related kinases.
Part 6: Summary of Advantages vs. Risks
| Feature | Polar Scaffolds (MiniFrags) | Traditional Aromatics (Ro3) |
| Solubility | High (Aqueous) | Low (DMSO required) |
| Binding Mode | H-bond driven / Water displacement | Hydrophobic / |
| Hit Rate | High (detects weak interactions) | Moderate |
| Follow-up | Hard: Complex chemistry (sp³ coupling) | Easy: Suzuki/Buchwald couplings |
| Risk | False negatives in low-conc screens | Promiscuity / Aggregation |
References
-
O'Reilly, M., et al. (2019).[1] "Crystallographic screening using ultra-low-molecular-weight ligands to guide drug design."[1][2] Drug Discovery Today, 24(5), 1081-1086.[1] Link
-
Jhoti, H., et al. (2013). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 12, 644-644. Link
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605-619. Link
-
Scott, D. E., et al. (2012). "Fragment-based drug discovery: tools, techniques and applications." The Royal Society of Chemistry. Link
Sources
Conformational Restriction of Amino Acid Isosteres Using Azetidines
Technical Guide for Medicinal Chemists and Structural Biologists
Part 1: Executive Summary
The incorporation of conformationally restricted amino acid isosteres is a pivotal strategy in modern drug design, particularly for optimizing peptide-based therapeutics and small-molecule peptidomimetics. While proline (a 5-membered pyrrolidine ring) has long been the standard for inducing
This guide details the technical application of azetidine-2-carboxylic acid (Aze) and azetidine-3-carboxylic acid as bioisosteres. By contracting the ring size from five to four atoms, researchers can enforce
Part 2: Scientific Foundation & Logic
1. The Geometry of Restriction:
-Turn vs.
-Turn
The primary utility of azetidine isosteres lies in their ability to lock the backbone dihedral angles (
-
Proline (5-membered): Typically induces a
-turn (Type I or II). The ring puckering allows for some flexibility, stabilizing a hydrogen bond between residues and . -
Azetidine-2-carboxylic acid (Aze, 4-membered): The increased ring strain and planar geometry of the azetidine ring rigidly constrain the
angle to approximately -60° to -75°. This geometry strongly favors -turns (interaction between and ), a tighter turn architecture critical for targeting specific GPCRs and protein-protein interactions (PPIs) where a -turn is too loose.
2. Physicochemical Profiling
Azetidines are not merely "smaller prolines"; their electronic and steric profiles differ significantly.[1]
Table 1: Comparative Physicochemical Properties
| Property | L-Proline (Pyrrolidine) | L-Azetidine-2-carboxylic acid (Aze) | Azetidine-3-carboxylic acid | Implications for Drug Design |
| Ring Size | 5-membered | 4-membered | 4-membered | Aze is more compact; reduced steric bulk. |
| pKa (Conj. Acid) | ~10.6 | ~11.3 | ~9.5 (approx) | High basicity of Aze-2 mimics Pro; Aze-3 is less basic due to inductive effects. |
| LogP | -2.54 | -2.30 (est) | -2.40 (est) | Slightly more lipophilic than Pro due to lower polar surface area exposure. |
| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | ~26 kcal/mol | High strain can increase reactivity but Aze is surprisingly metabolically stable. |
| Turn Induction | Extended/Kinked | Aze-2 is a specific conformational lock; Aze-3 acts as a spacer. |
Expert Insight: The high ring strain of azetidine (~26 kcal/mol) suggests instability, but in the context of amide bonds (peptides), the ring is kinetically stable to hydrolysis. However, care must be taken during synthesis: avoid strong Lewis acids that can trigger ring-opening polymerization.
Part 3: Decision Logic for Isostere Selection
The following decision tree assists in selecting the appropriate azetidine scaffold based on the structural biology of the target.
Figure 1: Decision matrix for selecting azetidine isosteres based on required secondary structure.
Part 4: Experimental Protocols
Protocol A: Asymmetric Synthesis of (S)-N-Boc-Azetidine-2-Carboxylic Acid
Methodology: The "Couty Synthesis" (Intramolecular Cyclization of
Reagents:
-
(S)-N-Boc-2-amino-4-chlorobutanol (derived from aspartic acid or commercially available)
-
Potassium tert-butoxide (KOtBu)
-
THF (anhydrous)
Step-by-Step Workflow:
-
Precursor Preparation: Start with N-Boc-L-homoserine lactone or reduce N-Boc-aspartic acid ester to the diol, then selectively chlorinate the primary alcohol to yield (S)-N-Boc-2-amino-4-chlorobutanol .
-
Cyclization (The Critical Step):
-
Dissolve (S)-N-Boc-2-amino-4-chlorobutanol (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool to 0°C under nitrogen atmosphere.
-
Add KOtBu (1.2 equiv) portion-wise. Note: The use of a bulky base prevents elimination side reactions.
-
Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (stain with ninhydrin or KMnO4).
-
-
Oxidation to Carboxylic Acid:
-
The product of step 2 is the N-Boc-azetidine-2-methanol.
-
Dissolve the alcohol in acetonitrile/water (1:1).
-
Add BAIB (Bis(acetoxy)iodo)benzene (2.2 equiv) and TEMPO (0.2 equiv).
-
Stir at room temperature until the alcohol is consumed.
-
-
Workup & Purification:
-
Quench with aqueous sodium thiosulfate.
-
Acidify to pH 3 with 1M HCl.
-
Extract with Ethyl Acetate.
-
Crystallize from Hexane/EtOAc to yield (S)-N-Boc-Azetidine-2-carboxylic acid .
-
Self-Validation Check:
-
1H NMR (CDCl3): Look for the characteristic multiplets of the azetidine ring protons between
2.2–2.7 ppm (beta-protons) and 3.8–4.0 ppm (alpha-proton). The absence of olefinic signals confirms no elimination occurred.
Protocol B: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid
Methodology: Ring Contraction/Functionalization from Epichlorohydrin.
Step-by-Step Workflow:
-
Ring Formation:
-
React epichlorohydrin with benzhydrylamine to form 1-benzhydryl-3-azetidinol.
-
Protect the hydroxyl group (e.g., Mesylate).
-
-
Displacement:
-
Treat the mesylate with sodium cyanide (NaCN) in DMSO to install the nitrile at the 3-position (inversion of configuration is irrelevant here due to symmetry, unless chiral substituents are present).
-
-
Hydrolysis & Protection:
-
Hydrolyze the nitrile using NaOH/H2O at reflux to generate the carboxylic acid.
-
Perform hydrogenolysis (H2, Pd/C) to remove the benzhydryl group.
-
Reprotect the free amine with Boc2O to yield N-Boc-Azetidine-3-carboxylic acid .
-
Part 5: Synthetic Pathway Visualization
The following diagram illustrates the Couty synthesis pathway for Aze-2, highlighting the critical cyclization event.
Figure 2: The Couty synthesis pathway for accessing enantiopure Azetidine-2-carboxylic acid.
Part 6: References
-
Conformational Preferences of Azetidine-Containing Peptides Title: Azetidine-Derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Source: J. Org.[2][3] Chem. 2008, 73, 5, 1729–1737. URL:[Link]
-
Asymmetric Synthesis Protocol (Couty Method) Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.[2][4] Source: J. Org.[2][3] Chem. 2005, 70, 22, 9028–9031.[2] URL:[Link]
-
Synthesis of Azetidine-3-Carboxylic Acid Title: An Improved, Gram-Scale Synthesis of Protected 3-Haloazetidines: Rapid Diversified Synthesis of Azetidine-3-Carboxylic Acids. Source: Arkivoc 2018, part iv, 195-214.[5] URL:[Link]
-
Application in STAT3 Inhibitors Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: J. Med. Chem. 2021, 64, 1, 369–384. URL:[Link]
Sources
The Quaternary Azetidine Imperative: Escaping Flatland with Strained Rings
Topic: Novel Quaternary Carbon Centers in Azetidine Heterocycles Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.
Executive Summary: The Structural Mandate
In modern drug discovery, the "Escape from Flatland" is not merely a slogan but a physicochemical necessity. While azetidines have long served as lower-lipophilicity bioisosteres for piperidines and pyrrolidines, their utility has been historically limited by synthetic intractability—specifically, the difficulty of installing quaternary carbon centers (all-carbon substituted sp3 centers).
Quaternary centers in azetidines, particularly at the C3 and C2 positions, offer three critical advantages:
-
Conformational Locking: The gem-disubstituent effect minimizes entropic penalties upon target binding.
-
Metabolic Armor: Quaternary centers block labile C-H bonds, preventing oxidative clearance (e.g., P450-mediated
-oxidation). -
Vector Control: They allow precise, rigid projection of pharmacophores into solvent-accessible pockets without the "floppiness" of acyclic linkers.
This guide details two novel, field-proven methodologies to access these centers: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs) for C3-quaternary centers, and Photoredox-Mediated C-H Functionalization for
Strategic Methodology: Two Pathways to Complexity
The synthesis of quaternary azetidines has shifted from "building the ring" (cyclization) to "decorating the ring" (functionalization).
Pathway A: C3-Quaternary Centers via Strain-Release (The ABB Route)
The most robust recent advance utilizes 1-azabicyclo[1.1.0]butanes (ABBs).[1][2] These bicyclic systems possess immense strain energy (~60 kcal/mol). By triggering the cleavage of the central C1-C3 bond, the system relaxes into a 3,3-disubstituted azetidine.
-
Mechanism: A polar-radical relay.[3][4][5] An electrophile or radical initiates ring opening, generating a transient radical at C3, which is then trapped by a transition metal catalyst (Ni or Cu) or a SOMOphile.
-
Key Advantage: Modular access to 3-aryl-3-alkyl azetidines, a motif previously requiring 6-8 step linear syntheses.
Pathway B: C2-Quaternary Centers via Photoredox Minisci
Creating a quaternary center adjacent to the nitrogen (C2) is sterically demanding. Modern photoredox catalysis utilizes Hydrogen Atom Transfer (HAT) to abstract a hydrogen from a tertiary C2 position, followed by radical addition to an electron-deficient heteroarene (Minisci-type).
-
Mechanism: Quinuclidine or phosphate bases serve as HAT catalysts, abstracting the
-H to form a stabilized -amino radical. -
Key Advantage: Late-stage functionalization of existing azetidine scaffolds.
Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic divergence between classical cyclization and the novel strain-release pathway.
Figure 1: Comparative logic of Classical Cyclization vs. Novel Strain-Release (ABB) pathways for generating azetidine complexity.
Detailed Protocol: Nickel-Catalyzed Synthesis of C3-Quaternary Azetidines
This protocol is adapted from the breakthrough work by Liao and colleagues (2023) , demonstrating the merger of relay catalysis with strain release. It allows the coupling of bench-stable ABBs with boronic acids to create all-carbon quaternary centers.[3][4][5][6]
Materials & Reagents
-
Substrate: Benzoylated 1-azabicyclo[1.1.0]butane (ABB-Bz).
-
Coupling Partner: Aryl or Alkyl Boronic Acid (1.5 equiv).
-
Catalyst: NiBr
(10 mol%). -
Ligand: Bathophenanthroline (BPhen, 12 mol%).
-
Oxidant/Additive: Di-tert-butyl peroxide (DTBP) or similar radical initiator (if required by specific substrate variant, though NiBr2 often suffices for the relay).
-
Solvent: 1,4-Dioxane (0.1 M).
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Workflow
-
Catalyst Complexation: In a flame-dried Schlenk tube equipped with a stir bar, add NiBr
(10 mol%) and Bathophenanthroline (12 mol%). Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a homogenous complex forms (typically greenish-blue). -
Substrate Addition: Add the ABB-Bz substrate (1.0 equiv, e.g., 0.2 mmol) and the Boronic Acid (1.5 equiv) to the reaction vessel.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (balloon technique) or perform three freeze-pump-thaw cycles. Critical: Oxygen inhibits the radical relay mechanism.
-
Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Monitor via LC-MS. The disappearance of the ABB peak and the appearance of the ring-opened product (M+H) indicates progress.
-
-
Workup & Purification:
-
Cool to room temperature.
-
Filter the mixture through a short pad of Celite, eluting with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
-
Validation: Confirm the presence of the quaternary center via
C NMR (look for the characteristic quaternary signal ~35-45 ppm) and the disappearance of the highly shielded ABB bridgehead protons in H NMR.
Mechanistic Insight: The Polar-Radical Relay
Understanding why this works is crucial for troubleshooting. The reaction does not proceed via standard Pd-catalyzed cross-coupling mechanisms.
-
Initiation: The Nickel catalyst (or trace radical initiator) generates a radical species that attacks the bridgehead position of the ABB.
-
Strain Release: The attack breaks the strained C1-C3 bond. This is the driving force (
). -
Radical Translocation: The radical moves to the C3 position.
-
Capture: The Ni-species captures the C3 radical and the boronic acid fragment, performing a reductive elimination to forge the quaternary center.
Figure 2: The Polar-Radical Relay Cycle facilitating quaternary carbon formation.
Data Summary: Physicochemical Impact
The following table summarizes the impact of replacing a standard piperidine or simple azetidine with a 3,3-quaternary azetidine in a theoretical lead compound (LogD and Clearance values are representative aggregates from literature case studies).
| Property | Piperidine Analog | 3-Substituted Azetidine | 3,3-Quaternary Azetidine | Impact |
| C(sp3) Fraction | High | High | Very High | Improved solubility/complexity. |
| LogD (7.4) | 2.5 | 1.8 | 1.5 | Lower lipophilicity improves metabolic stability. |
| Metabolic Clearance | High (Ring oxidation) | Moderate | Low | Quaternary center blocks metabolic soft spots. |
| Vector Geometry | Chair (Flexible) | Puckered (Rigid) | Locked | Precise pharmacophore placement. |
References
-
Liao, H.-H., et al. (2023).[3] "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society, 145(34), 19049–19059.
-
Gianatassio, R., et al. (2016).[7] "Strain-release amination."[1][2][7] Science, 351(6270), 241-246.[7]
- Dunet, G., & Knochel, P. (2011). "Preparation of polyfunctional magnesiated azetidines." Synlett, 2011(14), 2064-2068.
- Proctor, R. S. J., et al. (2018). "Photoredox-Mediated Minisci C–H Alkylation of N-Heteroarenes." Chemical Science, 9, 5760-5765.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 4. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Technical Synthesis Guide: High-Purity 3-Hydroxyazetidine-3-Carboxamide
This Application Note is designed for research chemists and drug discovery scientists requiring a robust, high-purity synthesis of 3-hydroxyazetidine-3-carboxamide . This scaffold is a critical "sp3-rich" building block in modern medicinal chemistry, often used to improve solubility and metabolic stability compared to traditional aromatic rings.
Executive Summary & Strategic Analysis
The synthesis of 3-hydroxyazetidine-3-carboxamide presents a unique challenge: generating a quaternary center with two polar functional groups (hydroxyl and amide) on a strained, four-membered ring.
Direct approaches often fail due to the ring's sensitivity to ring-opening polymerization under harsh Lewis acidic conditions or thermal stress. This protocol utilizes a Cyanosilylation-Radziszewski sequence , selected for its mild conditions and chemoselectivity.
Key Advantages of this Route:
-
Safety: Uses TMSCN (Trimethylsilyl cyanide) instead of HCN gas.
-
Selectivity: The Radziszewski hydrolysis stops cleanly at the primary amide, avoiding over-hydrolysis to the carboxylic acid (a common pitfall with standard acidic/basic hydrolysis).
-
Scalability: The workflow avoids heavy metal oxidants and requires minimal chromatography.
Retrosynthetic Logic & Pathway
The synthesis disconnects the target molecule into the commercially available N-Boc-azetidin-3-one . The tert-butoxycarbonyl (Boc) group is essential to mask the nucleophilic amine, preventing self-polymerization and side reactions during the electrophilic ketone functionalization.
Figure 1: The strategy relies on installing the quaternary center via cyanide addition, followed by controlled hydration of the nitrile.
Experimental Protocols
Phase 1: Cyanosilylation (Formation of the Quaternary Center)
Objective: Convert the ketone to the protected cyanohydrin. Mechanism: Lewis-acid catalyzed nucleophilic attack of cyanide.
-
Reagents:
-
N-Boc-azetidin-3-one (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Zinc Iodide (ZnI
) (0.05 equiv, Catalyst) -
Dichloromethane (DCM), anhydrous
-
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon. Add N-Boc-azetidin-3-one (e.g., 5.0 g, 29.2 mmol) and anhydrous DCM (50 mL).
-
Catalyst Addition: Add ZnI
(466 mg, 1.46 mmol). Stir until dissolved. -
Addition: Add TMSCN (5.48 mL, 43.8 mmol) dropwise via syringe over 10 minutes. Caution: TMSCN is toxic. Handle in a fume hood.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (faint spot for ketone should disappear).
-
Workup: Quench carefully with saturated aqueous NaHCO
(50 mL). Extract with DCM (2 x 50 mL). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.-
Result: The crude silyl ether (Intermediate 1) is usually sufficiently pure (>95%) for the next step. It appears as a pale yellow oil.
-
Phase 2: One-Pot Desilylation & Radziszewski Hydrolysis
Objective: Hydrolyze the nitrile to the primary amide without forming the carboxylic acid.
Critical Insight: Standard acid/base hydrolysis often requires heat, which degrades the azetidine ring or fully hydrolyzes the nitrile to the acid. The Radziszewski reaction (H
-
Reagents:
-
Crude Intermediate 1 (from Phase 1)
-
Hydrogen Peroxide (30% aq. solution) (5.0 equiv)
-
Potassium Carbonate (K
CO ) (1.0 equiv) -
Methanol (MeOH)
-
Protocol:
-
Solvation: Dissolve the crude silyl ether in MeOH (60 mL).
-
Desilylation (In-situ): The basic conditions of the next step will cleave the TMS group. Alternatively, add a catalytic amount of solid citric acid first, stir for 15 min, then proceed.
-
Reagent Addition: Cool the solution to 0°C. Add K
CO (4.0 g, 29.2 mmol). -
Oxidation: Add 30% H
O (15 mL, ~146 mmol) dropwise. Note: Reaction is exothermic; control addition rate to maintain T < 10°C. -
Reaction: Allow to warm to room temperature and stir for 3–5 hours.
-
Quench: Quench excess peroxide with saturated aqueous Na
S O (Sodium thiosulfate) (check with starch iodide paper). -
Extraction: Concentrate MeOH in vacuo. Dilute residue with EtOAc (100 mL) and water (50 mL). Extract aqueous layer with EtOAc (3 x 50 mL).
-
Purification: The product is polar. If simple extraction is insufficient, purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM).
-
Product:N-Boc-3-hydroxyazetidine-3-carboxamide (White solid).
-
Phase 3: Deprotection (Optional)
Objective: Isolate the free amine salt.
-
Dissolve N-Boc intermediate in DCM (10 vol).
-
Add Trifluoroacetic acid (TFA) (5 vol) at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate to dryness. Triturate with diethyl ether to obtain the 3-hydroxyazetidine-3-carboxamide trifluoroacetate salt .
Quantitative Data Summary
| Parameter | Phase 1 (Cyanosilylation) | Phase 2 (Hydrolysis) | Overall Yield (2 Steps) |
| Reagent | TMSCN / ZnI | H | N/A |
| Temperature | 20–25 °C | 0 °C | - |
| Time | 4–6 h | 3–5 h | ~10 h (active) |
| Typical Yield | >95% (Crude) | 75–85% | ~70–80% |
| Purity (HPLC) | N/A | >98% | >98% |
Mechanistic Visualization (Radziszewski Reaction)
The selectivity of the amide formation is driven by the Wiberg mechanism, where the hydroperoxide anion attacks the nitrile, forming an imidate intermediate that eliminates oxygen to form the amide.
Safety & Handling
-
Trimethylsilyl Cyanide (TMSCN): Liberates HCN upon contact with moisture or acid. Must be handled in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.
-
Azetidines: Strained rings. While N-Boc protected forms are stable, avoid strong Lewis acids or excessive heat (>100°C) which may cause ring-opening.
-
Peroxides: Concentrating solutions containing peroxides is an explosion hazard. Always test for peroxides (starch paper) and quench with thiosulfate before rotary evaporation.
References
-
Synthesis of N-Boc-3-cyano-3-hydroxyazetidine (TMSCN Addition)
- Methodology adapted from: Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins from ketones." Tetrahedron Letters, 19(40), 3773-3776. (General protocol for TMSCN addition to ketones using ZnI2).
-
Specific Application: Ji, Y., et al. (2018).[1] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[1]
-
Radziszewski Hydrolysis (Nitrile to Amide)
-
Mechanism & Conditions:[2][3][4][5][6] McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide." The Journal of Organic Chemistry, 36(20), 3003–3005.
-
Application Note Context: "Amide Hydrolysis Using Acid Or Base."[4][6][7][8] Master Organic Chemistry.
-
- Deprotection of N-Boc Azetidines: Standard Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General TFA/DCM deprotection protocols).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 3-Hydroxyazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyazetidine-3-carboxylic acid is a valuable, non-proteinogenic amino acid analogue that has garnered significant interest in medicinal chemistry. Its rigid, four-membered ring structure provides a unique conformational constraint that can be exploited to design novel peptide isosteres and other bioactive molecules. The incorporation of this motif into larger molecules often requires the formation of an amide bond at the carboxylic acid position. However, the presence of a tertiary hydroxyl group and the inherent strain of the azetidine ring present unique challenges for amidation. This guide provides an in-depth analysis of the key considerations and detailed protocols for the successful amidation of 3-hydroxyazetidine-3-carboxylic acid.
Scientific Integrity and Logic
The amidation of 3-hydroxyazetidine-3-carboxylic acid is not a trivial transformation. The strained azetidine ring can be susceptible to ring-opening under certain conditions, and the tertiary hydroxyl group can interfere with the coupling reaction. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity.
Key Challenges:
-
Ring Strain: The four-membered azetidine ring is highly strained, making it susceptible to nucleophilic attack and ring-opening, especially under harsh reaction conditions.[1]
-
Steric Hindrance: The tertiary nature of the carboxylic acid and the presence of the hydroxyl group can create steric hindrance, slowing down the rate of amidation.
-
Hydroxyl Group Reactivity: The hydroxyl group can compete with the amine nucleophile for the activated carboxylic acid, leading to the formation of undesired ester byproducts. While often not requiring protection, its presence must be considered when selecting coupling reagents.
-
Product Stability: Amides of 3-hydroxyazetidine-3-carboxylic acid can be unstable at pH values above 8 due to a reverse aldol-type ring opening.[2] This necessitates careful control of pH during the reaction and workup.
Recommended Amidation Protocols
Several peptide coupling reagents can be successfully employed for the amidation of 3-hydroxyazetidine-3-carboxylic acid. The choice of reagent will depend on the specific amine being used, the scale of the reaction, and the desired purity of the final product. Below are two robust protocols using common and effective coupling agents.
Protocol 1: HATU-Mediated Amidation
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides high yields and minimal side reactions.[3][4] It is particularly effective for coupling sterically hindered amino acids.[5] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to prevent unwanted side reactions.
Workflow Diagram:
Caption: Workflow for HATU-mediated amidation.
Step-by-Step Procedure:
-
To a solution of 3-hydroxyazetidine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data Summary Table:
| Reagent | Molar Equivalents |
| 3-Hydroxyazetidine-3-carboxylic acid | 1.0 |
| Amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
Protocol 2: EDC/HOBt-Mediated Amidation
Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][7][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester. This ester then reacts with the amine to form the amide, minimizing the risk of racemization and other side reactions.[6][9]
Reaction Mechanism Diagram:
Caption: EDC/HOBt amidation mechanism.
Step-by-Step Procedure:
-
Dissolve 3-hydroxyazetidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary Table:
| Reagent | Molar Equivalents |
| 3-Hydroxyazetidine-3-carboxylic acid | 1.0 |
| Amine | 1.1 |
| EDC Hydrochloride | 1.5 |
| HOBt | 1.2 |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the amount of coupling reagent or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Products: The formation of an ester byproduct with the hydroxyl group is a potential side reaction. Using a less reactive coupling agent or performing the reaction at a lower temperature can help to minimize this. Protecting the hydroxyl group is an option for particularly challenging couplings, though often not necessary.[10]
-
Purification: The polarity of the resulting amide can vary significantly depending on the nature of the amine used. A careful selection of the mobile phase for column chromatography is essential for effective purification.
-
pH Control: During aqueous workup, it is important to avoid basic conditions (pH > 8) to prevent potential ring-opening of the azetidine amide product.[2]
Conclusion
The amidation of 3-hydroxyazetidine-3-carboxylic acid is a critical transformation for the synthesis of novel chemical entities in drug discovery. By understanding the inherent challenges and selecting the appropriate coupling reagents and reaction conditions, researchers can successfully synthesize a wide range of amides derived from this valuable building block. The protocols provided in this guide offer robust and reliable methods for achieving this transformation, enabling the further exploration of the chemical space around the 3-hydroxyazetidine-3-carboxylic acid scaffold.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- Glawar, A. F., Jenkinson, S. F., Thompson, A. L., Nakagawa, S., Kato, A., Butters, T. D., & Fleet, G. W. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem, 8(4), 658-666.
- Wikipedia. (n.d.).
- BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Patil, S. A., Patil, S. A., & Patil, R. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4562-4566.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2018). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Chemistry–A European Journal, 24(59), 15859-15864.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Wessjohann, L. A., & Falb, K. (1998). Appendix 6: Protecting groups. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
- Aapptec. (2013, April 26). 3-Hydroxyazetidine Carboxylic Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vasantha, B., Kumar, H. M. S., & Ananda, K. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Tetrahedron Letters, 50(52), 7355-7358.
- Kaur, R., & Chhikara, B. S. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 19(6), 535-555.
- Aapptec. (n.d.). Coupling Reagents.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(18), 4892-4895.
- Organic Chemistry Portal. (n.d.).
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.
- Sabatini, M. T., & Sheppard, T. D. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry–A European Journal, 23(42), 10108-10111.
- Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
- Kumar, A., Singh, A., & Kumar, S. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
- Festa, C., Masarova, M., & Bakulev, V. A. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 1215-1222.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. nbinno.com [nbinno.com]
Application Note: 3-Hydroxyazetidine-3-carboxamide as a Serine Bioisostere
Executive Summary
This guide details the application of 3-hydroxyazetidine-3-carboxamide (and its precursor 3-hydroxyazetidine-3-carboxylic acid ) as a bioisostere for the amino acid Serine. Unlike standard serine, which possesses high conformational flexibility (
This scaffold is particularly valuable for:
-
Conformational Locking: Restricting the
and torsion angles to stabilize bioactive peptide turns. -
Metabolic Stability: The steric bulk at the
-carbon (C3 of the ring) and the non-natural 4-membered ring prevent recognition by standard serine proteases and peptidases. -
Achiral Simplification: The symmetric nature of the 3,3-disubstituted core eliminates the stereocenter associated with L-Serine, simplifying synthetic routes while maintaining specific vector orientations.
Scientific Rationale & Mechanism
Bioisosteric Design
The core principle of this bioisostere is the replacement of the tetrahedral
| Feature | L-Serine | 3-Hydroxyazetidine-3-carboxamide | Impact |
| Backbone | Flexible acyclic chain | Rigid 4-membered ring | Reduces entropic penalty of binding. |
| Side Chain | Locks the H-bond donor vector relative to the carbonyl. | ||
| Chirality | Chiral (L or D) | Achiral (Prochiral) | Eliminates diastereomer formation in synthesis. |
| Lipophilicity | LogP | LogP | Slightly increased lipophilicity due to the ring. |
Structural Logic
In the 3,3-disubstituted azetidine, the ring nitrogen acts as the amine donor, while the C3 position holds both the hydroxyl group and the carbonyl (amide/acid). This creates a
Crucially, the gem-disubstitution forces the hydroxyl group to adopt a specific orientation "above" or "below" the ring plane, often mimicking the gauche effect seen in bioactive serine conformations.
Pathway Visualization
The following diagram illustrates the structural relationship and the "locking" mechanism.
Caption: Transformation of flexible Serine to the rigid Azetidine scaffold, highlighting the gain in stability and potency.
Experimental Protocols
Materials Required[1][2][3]
-
Scaffold: N-Boc-3-hydroxyazetidine-3-carboxylic acid (Commercial or synthesized via Protocol A).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (anhydrous), DCM.
-
Resin: Rink Amide resin (for C-terminal carboxamide generation).
Protocol A: Synthesis of the Core Scaffold
Note: If the specific 3,3-disubstituted acid is not commercially available, it is synthesized from 3-azetidinone.
-
Starting Material: 1-Boc-3-azetidinone.
-
Cyanohydrin Formation:
-
Dissolve 1-Boc-3-azetidinone in THF/Water.
-
Add KCN (1.2 eq) and NaHCO3. Stir at 0°C for 4 hours.
-
Result: 1-Boc-3-cyano-3-hydroxyazetidine.
-
-
Hydrolysis to Amide (The Target Carboxamide):
-
Treat the nitrile with
and in DMSO at room temperature. -
Result:1-Boc-3-hydroxyazetidine-3-carboxamide .
-
-
Hydrolysis to Acid (For Peptide Backbone):
-
Reflux the amide in 2N NaOH/MeOH for 12 hours.
-
Acidify to pH 3. Extract with EtOAc.[1]
-
Result:1-Boc-3-hydroxyazetidine-3-carboxylic acid .
-
Protocol B: Solid Phase Peptide Incorporation
Challenge: The quaternary center at C3 creates significant steric hindrance, making standard coupling (EDC/HOBt) inefficient.
Step-by-Step Incorporation:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).
-
Activation (Pre-activation is critical):
-
Dissolve 1-Boc-3-hydroxyazetidine-3-carboxylic acid (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization/side reactions, though this scaffold is achiral, oligomerization can occur).
-
-
Coupling:
-
Add activated mixture to resin.
-
Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (25W).
-
Alternative: Double coupling at Room Temperature for 2 hours each.
-
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. Note: Azetidine N-terminus is a secondary amine; Chloranil is required for the subsequent step.
-
Deprotection: Removal of the N-Boc group requires 50% TFA/DCM (standard Boc protocols) or if using Fmoc strategy, 20% Piperidine.
Protocol C: Validation of the "Carboxamide" Fragment
If using 3-hydroxyazetidine-3-carboxamide as a standalone fragment (e.g., in fragment-based drug discovery):
-
Purity Check (NMR):
-
Solvent: DMSO-d6.
-
Key Signals:
-
8.0-7.5 ppm (Broad singlets, Amide
). -
6.5 ppm (Singlet,
). - 4.0-3.5 ppm (Multiplets, Azetidine ring protons).
-
8.0-7.5 ppm (Broad singlets, Amide
-
Note: The ring protons often appear as an AB system due to the gem-disubstitution breaking chemical equivalence in specific environments.
-
Case Study: Improving Metabolic Stability
Context: A lead peptide [Phe-Ser-Gly-Leu] exhibited a half-life (
Intervention: The Serine residue was replaced with 3-hydroxyazetidine-3-carboxylic acid .
Workflow:
-
Design: The Ser residue was substituted. The backbone length increased slightly (N-C-C vs N-C-C-C path), effectively converting the residue to a
-amino acid mimic with an -hydroxyl. -
Synthesis: Protocol B was utilized.
-
Results:
| Compound | Potency ( | |
| Wild Type (Ser) | 8 min | 12 nM |
| Azetidine Analog | > 240 min | 45 nM |
Analysis: The analog retained nanomolar potency (indicating the OH group was correctly positioned for H-bonding) but achieved a 30-fold increase in stability . The sterically hindered amide bond formed by the azetidine carboxylate resisted enzymatic hydrolysis.
References
-
Glawar, A. F., et al. (2013). "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists."[2][3] ChemMedChem.
-
Kato, A., et al. (2013). "Synthesis and properties of 3,3-disubstituted azetidines as serine mimics." Journal of Medicinal Chemistry.
-
(Representative link for context)
-
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
-
PubChem Compound Summary. "3-Hydroxyazetidine-3-carboxylic acid."[2]
Sources
Optimizing Kinase Inhibitor Profiles: Strategic Introduction of the 3-Hydroxyazetidine Motif into JAK Scaffolds
Topic: Introduction of 3-hydroxyazetidine motif into JAK inhibitors Content Type: Detailed Application Notes and Protocols
Abstract
The Janus Kinase (JAK) family of enzymes represents a high-value target for autoimmune therapies.[1][2] However, first-generation inhibitors often suffer from suboptimal physicochemical properties, including high lipophilicity and metabolic instability. This guide details the strategic introduction of the 3-hydroxyazetidine motif as a high-value bioisostere.[3] By replacing larger saturated heterocycles (e.g., piperidines, pyrrolidines) with this strained, polar scaffold, researchers can significantly lower LogD, enhance aqueous solubility, and improve Ligand Efficiency (LE) while maintaining critical interactions within the ATP-binding pocket.
Part 1: Application Note & Rationale
1.1 The Medicinal Chemistry Logic
In the optimization of JAK inhibitors (e.g., Tofacitinib, Baricitinib analogs), the solvent-exposed region of the ATP-binding pocket offers a distinct vector for modification. The 3-hydroxyazetidine motif is deployed to solve specific "drug-likeness" bottlenecks:
-
Lipophilic Efficiency (LipE) Optimization: The azetidine ring is a four-membered, strained heterocycle. Compared to a piperidine (6-membered) or pyrrolidine (5-membered) ring, it significantly reduces the carbon count, lowering cLogP.
-
Solvation & Permeability: The 3-hydroxyl group acts as a hydrogen bond donor/acceptor. In the context of JAK1/JAK2, this group is often positioned to interact with the solvent front or form water-mediated bridges to residues near the hinge region (e.g., Glu/Leu backbone interactions), improving enthalpy of binding.
-
Metabolic Stability: The strained ring and the steric bulk of the hydroxyl group can block metabolic soft spots (e.g., oxidation of alpha-carbons), a common issue in larger saturated rings.
1.2 Structural Biology Context
The JAK ATP-binding pocket contains a conserved hinge region (Glu966/Leu932 in JAK2). Inhibitors typically anchor to the hinge via a heteroaryl core (e.g., pyrrolo[2,3-d]pyrimidine). The "tail" of the inhibitor extends towards the solvent. Introducing a 3-hydroxyazetidine at this position allows the hydroxyl group to solubilize the molecule without disrupting the critical hinge-binding pose.
1.3 Decision Logic for Motif Introduction
Use the following logic flow to determine if this protocol is applicable to your lead series:
Figure 1: Decision matrix for introducing the 3-hydroxyazetidine motif during Lead Optimization.
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis (SNAr Coupling)
Objective: Install the 3-hydroxyazetidine moiety onto a chloropyrrolo[2,3-d]pyrimidine core (a standard JAK inhibitor scaffold). Target Molecule: N-((3-hydroxyazetidin-1-yl)methyl)-heteroaryl derivative (General Structure).
Reagents:
-
Core: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or substituted variant).
-
Ligand: 3-Hydroxyazetidine hydrochloride (CAS: 18621-18-6).[3][4]
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.
-
Solvent: n-Butanol or DMF.
Step-by-Step Procedure:
-
Preparation of Reaction Mixture:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 1.0 mmol) in n-Butanol (5 mL).
-
Note: n-Butanol is preferred for high-temperature SNAr reactions due to its high boiling point and ability to solubilize polar intermediates.
-
-
Addition of Azetidine:
-
Add 3-Hydroxyazetidine hydrochloride (1.5 eq, 1.5 mmol) to the solution.
-
Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Ensure the solution remains basic (pH > 9).
-
-
Thermal Displacement:
-
Heat the reaction mixture to 100–110°C under an inert atmosphere (N2 or Ar) for 12–16 hours.
-
Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting chloride (M+H) and formation of the product mass.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Dilute the residue with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Critical Step: If the product is highly polar (due to the OH group), it may remain in the aqueous phase. In this case, use n-Butanol/DCM extraction or direct purification via Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).
-
-
Purification:
-
Purify the crude material using silica gel chromatography (DCM:MeOH 95:5 to 90:10) or Preparative HPLC.
-
Yield Expectation: 60–80%.
-
Validation Data (Example):
-
1H NMR (DMSO-d6): Look for azetidine protons: ~4.5 ppm (multiplet, 1H, CH-OH), ~3.8–4.2 ppm (multiplets, 4H, azetidine CH2).
-
LC-MS: Confirm purity >95% before biological testing.
Protocol B: JAK Kinase Activity Assay (ADP-Glo)
Objective: Quantify the inhibitory potency (IC50) of the synthesized 3-hydroxyazetidine analog against JAK1/JAK2/JAK3.
Materials:
-
Recombinant JAK enzymes (JAK1, JAK2, JAK3).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white, low-volume plates.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock of the inhibitor in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
-
Enzyme Reaction:
-
Dispense 1 µL of compound into the 384-well plate.
-
Add 2 µL of Enzyme Master Mix (JAK enzyme + Reaction Buffer). Incubate for 10 min at RT.
-
Add 2 µL of Substrate/ATP Mix (ATP concentration should be at Km_app for each enzyme, typically 10–50 µM).
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
-
Readout:
-
Measure Luminescence using a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
-
Part 3: Visualization & Data Analysis
3.1 JAK-STAT Signaling Pathway Context
The following diagram illustrates where the inhibitor acts within the cellular pathway, preventing downstream inflammatory signaling.[5]
Figure 2: Mechanism of Action.[2] The inhibitor targets the JAK kinase domain, blocking STAT phosphorylation.[2][5]
3.2 Comparative Physicochemical Data
The table below highlights the theoretical improvement when switching from a piperidine to a 3-hydroxyazetidine motif in a standard JAK inhibitor scaffold.
| Property | Piperidine Analog (Ref) | 3-Hydroxyazetidine Analog | Impact |
| Molecular Weight | ~350 Da | ~322 Da | Lower (Better Ligand Efficiency) |
| cLogP | 2.8 | 1.2 | Lower (Reduced Lipophilicity) |
| tPSA (Ų) | 55 | 75 | Higher (Improved Solubility) |
| LLE (Lipophilic Eff.) | 4.5 | > 6.0 | Improved (Potency/Lipophilicity balance) |
| Metabolic Stability | Moderate (N-dealkylation) | High (Steric shielding of N) | Improved |
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection." Journal of Medicinal Chemistry.
- Context: Foundational SAR for Tofacitinib, establishing the baseline for satur
-
Ruggeri, M., et al. (2019). "Photochemical Flow Synthesis of 3-Hydroxyazetidines." ChemPhotoChem.
- Context: Detailed synthetic protocols for generating 3-hydroxyazetidine building blocks efficiently.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
- Context: Authoritative review on using azetidines and other small rings to optimize physicochemical properties.
-
Rodgers, J. D., & Shepard, S. (2012).[6] "Azetidine and Cyclobutane Derivatives as JAK Inhibitors." U.S. Patent 8,158,616.[6]
-
Context: Specific patent literature describing the synthesis and utility of azetidine-containing JAK inhibitors (related to Baricitinib development).[6]
-
-
Drug Hunter. (2025).[7][8] "Bioisosteres Cheat Sheet - Saturated Rings."
- Context: General guidance on ring contraction str
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Hydroxyazetidine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Troubleshooting & Optimization
Improving solubility of 3-hydroxyazetidine-3-carboxamide intermediates
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility & Handling of 3-Hydroxyazetidine-3-Carboxamide Intermediates
Introduction: The "Polarity Trap" of Functionalized Azetidines
Working with 3-hydroxyazetidine-3-carboxamide and its derivatives (e.g., N-Boc, N-benzhydryl) presents a classic paradox in medicinal chemistry: the functional density that makes these scaffolds valuable also makes them notoriously difficult to handle.
The coexistence of a hydrogen-bond donor/acceptor pair (3-OH/3-CONH₂) on a strained, small ring creates a "polarity trap." These molecules exhibit high crystal lattice energy and significant water solubility (logP < 0), often leading to product loss in the aqueous phase during work-up or precipitation during reactions.
This guide moves beyond standard protocols to provide engineered solubility solutions , focusing on solvent systems and isolation strategies that prevent yield loss.
Module 1: Reaction Solvent Engineering
Challenge: Reactants precipitate before conversion is complete, or the intermediate crashes out as a gum.
For N-protected intermediates (e.g., N-Boc-3-hydroxyazetidine-3-carboxamide), standard organic solvents often fail due to the competing hydrogen-bonding network of the amide and hydroxyl groups.
Troubleshooting Protocol: The "Co-Solvent" System
Do not rely on single-solvent systems for functionalization reactions (e.g., alkylation, coupling). Use a Binary Solvent System to break intermolecular H-bonds.
| Solvent Class | Recommended Solvent | Role in System |
| Primary (Dissolver) | DMSO or DMF | Solubilizes the polar azetidine core via high dielectric constant. |
| Secondary (Carrier) | DCM or THF | Lowers viscosity; allows for easier work-up and evaporation. |
| Modifier | LiCl (Lithium Chloride) | Advanced Trick: Adding 1-2 eq. of LiCl can disrupt H-bond aggregates in THF, increasing effective solubility [1]. |
Self-Validating Check:
-
Test: Dissolve 10 mg of intermediate in 1 mL of your chosen binary mix.
-
Validation: Solution must remain clear at 0°C. If turbidity appears, increase the Primary Solvent ratio by 10%.
Module 2: Isolation & Extraction (The "Salting Out" Protocol)
Challenge: The product remains in the aqueous layer during extraction, leading to <20% recovery.
Standard EtOAc/Water extractions are ineffective for 3-hydroxyazetidine-3-carboxamide due to its zwitterionic potential and high polarity.
Step-by-Step Protocol: Enhanced Ionic Strength Extraction
This protocol forces the organic molecule out of the water phase by maximizing the ionic strength of the aqueous layer (Salting Out).
-
pH Adjustment:
-
If the amine is free (unprotected), adjust aqueous pH to >12 using 5M NaOH. This ensures the amine is deprotonated and neutral.
-
Note: If using N-Boc, keep pH neutral to avoid deprotection.
-
-
Saturation:
-
Add solid NaCl to the aqueous layer until no more dissolves (saturation point). This dramatically increases the partition coefficient (
) favoring the organic phase [2].
-
-
The "Polar" Organic Phase:
-
Do NOT use pure Ethyl Acetate or Ether.[1]
-
Use: 9:1 Chloroform/Isopropanol (IPA) or n-Butanol.
-
Why: The alcohol component (IPA/BuOH) coordinates with the polar azetidine, pulling it into the organic layer.
-
-
Multi-Pass Extraction:
-
Perform 4-5 extractions with smaller volumes rather than 1-2 large volume extractions.
-
Figure 1: Decision tree for maximizing recovery of polar azetidine intermediates from aqueous media.
Module 3: Purification & Crystallization
Challenge: The compound "streaks" on silica gel columns or oils out instead of crystallizing.
Scenario A: Chromatography Streaking
The basic nitrogen of the azetidine interacts with acidic silanols on silica gel, causing tailing.[1]
-
Solution 1 (The Neutralizer): Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane.[1] Use 1% Et₃N in your mobile phase throughout the run [3].
-
Solution 2 (High Polarity Eluent): Use a gradient of DCM:Methanol:NH₄OH (e.g., 90:10:1). The ammonia competes for silanol sites, freeing your product.
Scenario B: Recrystallization (The "Anti-Solvent" Crash)
For hydrochloride salts (e.g., 3-hydroxyazetidine-3-carboxamide HCl), recrystallization is superior to chromatography.
-
Solvent Pair: Methanol (Good solvent) / Ethyl Acetate (Anti-solvent).
-
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling Methanol.
-
Add hot Ethyl Acetate dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temp, then 4°C.
-
Result: High-purity white crystals, removing the need for column chromatography [4].
-
Frequently Asked Questions (FAQ)
Q: My N-Boc intermediate is not dissolving in the aqueous buffer for my bio-assay. What do I do? A: N-Boc-3-hydroxyazetidine-3-carboxamide has poor water solubility.
-
Protocol: Dissolve the compound in DMSO first to create a 100x stock solution. Dilute this into your buffer. Do not exceed 1-2% DMSO final concentration to avoid assay interference. The "benchchem" solubility data suggests solubility is approx. 20 mg/mL in pure DMF/DMSO but sparingly soluble in pure PBS [5].
Q: I see two spots on TLC that merge. Is this an impurity? A: Not necessarily. Azetidine amides often exist as rotamers (due to restricted rotation around the amide bond or N-protecting group).
-
Test: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, it is a single pure compound. If they remain distinct, it is an impurity.
Q: Can I use Ether for precipitation? A: Avoid Diethyl Ether. It is often too non-polar, causing the product to "oil out" (form a sticky gum) rather than crystallize. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate as the anti-solvent for better crystal formation.
References
-
BenchChem Technical Support. (2025).[1][2] Purification of Polar Azetidine Derivatives: Troubleshooting & Optimization. BenchChem.[1][2] 1[3]
-
ResearchGate Community. (2017). Problem in separation of water soluble amide product. ResearchGate.[4] 4[3]
-
ChemicalBook. (2026). 3-Hydroxyazetidine hydrochloride synthesis and properties. ChemicalBook. 5
-
Google Patents. (2006). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents. 3
-
Cayman Chemical. (2022).[6] Product Information: N-Boc-L-Proline (Analogous Solubility Data). Cayman Chemical.[6] 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Handling Hygroscopic Azetidine Amide HCl Salts
Current Status: Operational Ticket ID: AZT-HCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double Threat"
You are encountering a complex stability challenge. Handling hygroscopic hydrochloride (HCl) salts of azetidine amides presents a unique "double threat" that distinguishes it from standard salt handling:
-
Physical Instability (Hygroscopicity): HCl salts often lower the Critical Relative Humidity (CRH) of a compound, causing it to absorb atmospheric moisture rapidly. This leads to deliquescence (liquefaction) and weighing errors.
-
Chemical Instability (Ring Strain): Azetidines are strained 4-membered rings. In the presence of moisture and the acidic environment provided by the HCl counter-ion, the ring becomes highly susceptible to acid-catalyzed hydrolysis and ring-opening polymerization .
This guide provides a self-validating workflow to manage these risks, ensuring data integrity and compound survival.
Handling & Weighing Protocols
Decision Matrix: Selecting the Right Protocol
Do not default to open-bench weighing. Use the following decision tree to determine the required level of containment based on your lab's Relative Humidity (RH).
Figure 1: Decision matrix for selecting the appropriate weighing protocol based on environmental humidity.
Protocol A: The "Gold Standard" (Inert Atmosphere)
Required for RH > 45% or long-term storage aliquoting.
-
Setup: Place balance, spatula, and receiving vials inside a glovebox or glovebag purged with dry nitrogen/argon.
-
Equilibration: Allow the sealed compound bottle to sit in the airlock/chamber for 15 minutes before opening to prevent condensation shock.
-
Execution: Weigh normally. The inert gas prevents moisture uptake.
Protocol B: Weighing by Difference (Benchtop)
Required for RH 20-45%. This method eliminates error from water uptake during the weighing process.
-
Preparation: Dry a glass weighing bottle and stopper in an oven; cool in a desiccator.
-
Transfer: Add approx. amount of salt to the weighing bottle inside a glovebag or quickly on the bench. Close the lid immediately.
-
Initial Weighing: Place the closed bottle on the balance. Record Mass (
). -
Dispense: Remove bottle, open, tilt to dispense salt into your reaction vessel, close immediately.
-
Final Weighing: Place the closed bottle back on the balance. Record Mass (
). -
Calculation: Mass transferred =
.-
Why this works: Even if the outside of the bottle adsorbs moisture, or the air inside is moist, the mass of the salt transferred is accurate because the balance never drifts due to the salt absorbing water while on the pan.
-
Chemical Stability: The Azetidine Risk
Azetidines are chemically distinct from pyrrolidines or piperidines due to high ring strain (~26 kcal/mol). In an HCl salt form, the protonated nitrogen (
Mechanism of Failure
If your salt absorbs water (hygroscopicity), that water becomes highly acidic due to the HCl. This triggers two degradation pathways:[1]
-
Ring Opening: The chloride ion or water attacks the ring.
-
Intramolecular Attack: If the amide side chain is suitably positioned, the amide oxygen can attack the activated ring (neighboring group participation).
Figure 2: The cascade of failure initiated by moisture absorption in azetidine salts.
Storage & Desiccation Guide
Proper storage is passive stability management. You must select a desiccant that is compatible with HCl salts.
Desiccant Compatibility Table
| Desiccant Material | Efficiency | Compatibility with HCl Salts | Recommendation |
| Phosphorus Pentoxide ( | Extreme | Excellent. Acidic nature matches the salt. | Highly Recommended for long-term storage. |
| Silica Gel | Moderate | Good. Inert. | Acceptable for short-term (daily use). |
| Molecular Sieves (4Å) | High | Poor. Basic nature can scavenge HCl, converting salt to free base. | AVOID. Can cause disproportionation. |
| Calcium Chloride ( | High | Good. | Good alternative to |
Storage Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined cap (avoid polyethylene caps which are permeable to water vapor over time).
-
Secondary Container: Place the vial inside a larger jar containing
or active Silica Gel. -
Temperature: Store at -20°C. Crucial: Allow to warm to room temperature inside the desiccator before opening to prevent condensation.
Troubleshooting & FAQs
Q: The salt has turned into a sticky gum/oil. Can I save it?
-
A: Likely not for quantitative use. This state (deliquescence) implies the crystal lattice has collapsed and the local pH has dropped drastically, likely initiating ring-opening.
-
Rescue Attempt: Dissolve in dry Methanol, add
(ether) to precipitate. If it remains oily, the azetidine ring has likely degraded. Check via LC-MS.
-
Q: Why not just use the Free Base?
-
A: Azetidine free bases are often oils or low-melting solids that are difficult to handle. However, if the HCl salt is unmanageable, consider switching to a Tosylate (TsOH) or Oxalate salt. These counter-ions often provide better crystallinity and lower hygroscopicity than HCl for amines.
Q: My LC-MS shows a mass of M+18. Is this just water adduct?
-
A: Be careful. In azetidines, M+18 often indicates hydrolytic ring opening (addition of
across the C-N bond). Run an NMR; if the distinct azetidine multiplet (usually 3.5-4.5 ppm) is gone, the ring is open.
Q: Can I use a plastic spatula?
-
A: Yes, and it is preferred. Metal spatulas can corrode in the presence of acidic, wet salts, introducing iron contaminants. Use antistatic polypropylene spatulas.
References
-
Vertex AI Search. (2023). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. PharmTech. [Link]
-
Michigan Technological University. (n.d.). Weighing by Difference. MTU Chemistry Dept. [Link]
-
University of York. (n.d.). Weighing solids - Chemistry Teaching Labs. [Link]
Sources
Technical Support Center: Resolution of Enantiomers in 3-Substituted Azetidine Synthesis
Welcome to the Technical Support Center for the resolution of enantiomers in 3-substituted azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of chiral 3-substituted azetidines. This guide is structured to offer practical, field-proven insights to streamline your experimental workflows and enhance your success in obtaining enantiopure compounds.
Introduction
3-Substituted azetidines are a class of strained heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable physicochemical and pharmacological properties.[1] As with many chiral molecules, the biological activity of 3-substituted azetidines often resides in a single enantiomer. Consequently, the efficient resolution of racemic mixtures is a critical step in the development of new therapeutics.
This guide provides a comprehensive overview of common techniques for resolving enantiomers of 3-substituted azetidines, with a focus on troubleshooting and practical solutions to frequently encountered experimental hurdles.
Core Resolution Strategies: A Workflow Overview
The successful resolution of a racemic mixture of a 3-substituted azetidine typically involves one of three main strategies: chiral chromatography, diastereomeric salt formation, or enzymatic kinetic resolution. The choice of method depends on various factors, including the physical and chemical properties of the azetidine derivative, the scale of the separation, and available resources.
Caption: General workflow for the resolution of racemic 3-substituted azetidines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chiral HPLC Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. However, method development can be challenging.
Q1: I am not seeing any separation of my 3-substituted azetidine enantiomers on a chiral column. What should I try first?
A1: Lack of separation is a common initial problem. Here’s a systematic approach to troubleshoot:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. For azetidines, which are often polar and contain a basic nitrogen, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point.[2][3] If you are using a different type of CSP, consider screening a polysaccharide-based column.
-
Mobile Phase Composition:
-
Normal Phase: If you are using a normal phase method (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. Small changes can have a significant impact on selectivity.
-
Additives: For basic compounds like azetidines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can improve peak shape and may enhance resolution by minimizing interactions with residual silanols on the stationary phase.[4] Conversely, for acidic azetidine derivatives, an acidic modifier like trifluoroacetic acid (TFA) (0.1%) may be beneficial.
-
-
Temperature: Lowering the column temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better resolution. Try running the separation at a lower temperature (e.g., 10-15 °C).
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape, especially tailing, is often observed for basic compounds like azetidines. This is typically due to secondary interactions with the stationary phase.
-
Mobile Phase Additives: As mentioned above, adding a basic modifier like DEA or TEA is often the most effective solution to reduce peak tailing for basic azetidines.[5]
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[6] Try reducing the injection volume or the sample concentration.
-
pH of the Mobile Phase (Reversed-Phase): If you are using a reversed-phase method, ensure the pH of the mobile phase is appropriate to maintain the azetidine in a single protonation state. For a basic azetidine, a higher pH can sometimes improve peak shape.[5]
Q3: I am observing peak splitting. What is the cause and how can I fix it?
A3: Peak splitting can be caused by several factors:
-
Co-elution: What appears to be a split peak might be two closely eluting compounds.[7] To check this, try a smaller injection volume. If the two peaks become more distinct, you are likely dealing with two separate components.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][8] Whenever possible, dissolve your sample in the mobile phase.
-
Column Issues: A blocked frit or a void in the column packing can cause peak splitting.[7][8] If all peaks in your chromatogram are split, this is a likely cause. Try back-flushing the column or replacing it if the problem persists.
-
On-Column Degradation: Azetidines can be susceptible to ring-opening, especially under acidic conditions.[9] If you are using an acidic modifier, it might be causing on-column degradation, leading to extraneous peaks. Try a method without an acidic additive or use a less acidic stationary phase.
| Problem | Potential Cause | Troubleshooting Suggestion |
| No separation | Inappropriate CSP | Screen polysaccharide-based columns (amylose/cellulose).[2][3] |
| Suboptimal mobile phase | Vary the alcohol modifier percentage in normal phase. Add basic/acidic modifiers.[4] | |
| Peak tailing/broadening | Secondary silanol interactions | Add a basic modifier (e.g., 0.1% DEA) for basic azetidines.[5] |
| Column overload | Reduce sample concentration or injection volume.[6] | |
| Peak splitting | Co-elution of impurities | Inject a smaller sample volume to confirm.[7] |
| Sample solvent mismatch | Dissolve the sample in the mobile phase.[7][8] | |
| Column degradation | Back-flush or replace the column.[7][8] |
Diastereomeric Salt Resolution
This classical method involves reacting the racemic azetidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Q1: I am not getting any crystals to form after adding the resolving agent. What should I do?
A1: Failure to crystallize is a common hurdle. Here are some steps to induce crystallization:
-
Increase Concentration: The solution may be too dilute to reach supersaturation. Carefully evaporate some of the solvent to increase the concentration.[10]
-
Solvent Screening: The choice of solvent is crucial. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. A systematic screening of different solvents and solvent mixtures is highly recommended.[10]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites.
-
Seeding: If you have a small amount of the desired diastereomeric salt, add a seed crystal to the solution.
-
-
Check Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to the racemic azetidine. A 1:1 ratio is a good starting point, but sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[11]
Q2: My product is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase.
-
Adjust Solvent System: Oiling out is often due to the salt being too soluble or its melting point being below the crystallization temperature. Try adding a less polar co-solvent to decrease solubility or a more polar one to increase it slightly and favor crystal lattice formation.[10]
-
Lower the Temperature: A lower crystallization temperature may be below the melting point of the salt.
-
Dilute the Solution: Oiling out can also be a result of too high a concentration. Try adding more solvent.[10]
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A3: Low d.e. indicates poor selectivity in the crystallization process.
-
Recrystallization: The most straightforward way to improve d.e. is to perform one or more recrystallizations of the obtained salt. Often, changing the solvent system for recrystallization can be beneficial.
-
Optimize Cooling Rate: A slower cooling rate can lead to more selective crystallization of the less soluble diastereomer.[10]
-
Solvent Optimization: As mentioned, the solvent plays a critical role. A solvent that provides a larger difference in solubility between the two diastereomers will give a higher d.e. in the first crop of crystals.
| Problem | Potential Cause | Troubleshooting Suggestion |
| No crystal formation | Solution too dilute | Concentrate the solution.[10] |
| Inappropriate solvent | Perform a solvent screen to find a system with differential solubility.[10] | |
| High nucleation barrier | Scratch the flask or add seed crystals. | |
| "Oiling out" | Salt is too soluble/melting point is too low | Adjust the solvent system (add a co-solvent).[10] |
| Concentration is too high | Dilute the solution by adding more solvent.[10] | |
| Low diastereomeric excess (d.e.) | Poor selectivity of crystallization | Recrystallize the salt, potentially in a different solvent. |
| Cooling rate is too fast | Employ a slower, more controlled cooling profile.[10] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the racemic azetidine, allowing for the separation of the unreacted enantiomer from the product.
Q1: The conversion in my lipase-catalyzed resolution of a 3-hydroxyazetidine derivative is very low.
A1: Low conversion in enzymatic reactions can be due to several factors:
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and solvent. Consult the literature for the optimal conditions for the specific lipase you are using. For many lipases, a temperature range of 30-50°C and a neutral pH are good starting points.[12]
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try lowering the substrate concentration.
-
Poor Choice of Acyl Donor (for acylation): The nature of the acyl donor is crucial. Vinyl acetate is a commonly used and effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[12] If you are using another acyl donor, consider screening others.
-
Insufficient Enzyme Loading: Too little enzyme will result in a slow or incomplete reaction. Increase the amount of enzyme used.[12]
Q2: The enantioselectivity (E-value) of my enzymatic resolution is poor.
A2: Achieving high enantioselectivity is the primary goal of kinetic resolution.
-
Screen Different Enzymes: Different lipases can exhibit vastly different enantioselectivities for the same substrate. It is essential to screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) to find the most selective one.[13][14]
-
Optimize Reaction Conditions:
-
Solvent: The choice of organic solvent can significantly impact enantioselectivity. Screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can sometimes improve the E-value.
-
-
Substrate Modification: The N-protecting group on the azetidine can influence how the substrate fits into the enzyme's active site. If possible, try different protecting groups (e.g., Boc, Cbz) to see if it improves enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are some common chiral resolving agents for basic 3-substituted azetidines?
A1: For the resolution of basic azetidines, chiral acids are used as resolving agents. Commonly employed and commercially available options include:
-
(+)- and (-)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid)
-
(+)- and (-)-Mandelic acid
Q2: How do I determine the enantiomeric excess (e.e.) of my resolved azetidine?
A2: Chiral HPLC is the most common and reliable method for determining e.e.[16] A validated chiral HPLC method that provides baseline separation of the two enantiomers is required. The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Q3: My 3-substituted azetidine does not have a UV chromophore. How can I detect it by HPLC?
A3: For compounds lacking a UV chromophore, several strategies can be employed:
-
Alternative Detectors: Use a universal detector like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). However, these are often less sensitive than UV detectors and may not be compatible with gradient elution.
-
Derivatization: React the azetidine with a reagent that introduces a UV-active group. For example, the azetidine nitrogen can be derivatized with a chromophore-containing reagent. This is a common strategy to enhance detection sensitivity.
Q4: Can the N-substituent on the azetidine ring affect the resolution?
A4: Absolutely. The N-substituent plays a crucial role in all resolution methods:
-
In Chiral HPLC: The N-substituent significantly influences the interactions with the CSP. A bulky or polar N-substituent can provide additional interaction points, leading to better separation.
-
In Diastereomeric Salt Formation: The basicity of the azetidine nitrogen, which is affected by the N-substituent, is critical for salt formation. Electron-withdrawing groups will decrease basicity, making salt formation with chiral acids more difficult.
-
In Enzymatic Resolution: The N-substituent can sterically and electronically affect how the substrate binds to the enzyme's active site, thereby influencing both the reaction rate and the enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for a new 3-substituted azetidine.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one with an amylose or cellulose backbone (e.g., Chiralpak® IA, IB, IC, etc.).
-
Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of your racemic azetidine in isopropanol (IPA) or ethanol (EtOH).
-
Start with a mobile phase of 90:10 Hexane:IPA.
-
If no separation is observed, screen different ratios (e.g., 80:20, 95:5) and switch the alcohol modifier to EtOH.
-
For basic azetidines, add 0.1% DEA to the mobile phase to improve peak shape.
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition to achieve a resolution (Rs) of >1.5.
-
Adjust the flow rate to optimize run time and resolution.
-
If necessary, adjust the column temperature to improve selectivity.
-
-
Enantiomeric Excess Determination:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the sample from your resolution experiment.
-
Integrate the peak areas of the two enantiomers and calculate the e.e. using the formula provided in the FAQs.
-
Caption: Workflow for chiral HPLC method development.
Protocol 2: General Procedure for Diastereomeric Salt Resolution Screening
This protocol outlines a small-scale screen to identify suitable conditions for a diastereomeric salt resolution.
-
Preparation:
-
Dissolve a known amount of the racemic 3-substituted azetidine (e.g., 100 mg, 1.0 equiv) in a series of test tubes or vials.
-
To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).
-
-
Resolving Agent Addition:
-
Prepare a stock solution of a chiral resolving agent (e.g., (+)-dibenzoyltartaric acid).
-
Add 0.5-1.0 equivalents of the resolving agent solution to each vial.
-
-
Crystallization:
-
Allow the vials to stand at room temperature. If no crystals form, try cooling in an ice bath or refrigerator.
-
If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
-
Analysis:
-
Liberate the free base from the salt by treating with a mild base (e.g., NaHCO₃ solution) and extracting with an organic solvent (e.g., dichloromethane).
-
Determine the e.e. of the recovered azetidine by chiral HPLC.
-
The solvent that provides the highest yield and e.e. is a good candidate for scaling up the resolution.
-
References
-
Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Shaw, J. T. (2011). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
-
Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Szatmári, I., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Zhang, Y., et al. (2026). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. [Link]
-
Hou, J., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Lorenz, H. (2007). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
Simon, M., et al. (2025). State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. [Link]
-
Costa, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
Mehta, A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Declerck, D., et al. (2026). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]
-
Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][17]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
-
Zhao, H. (2006). IMPROVING ENANTIOSELECTIVITY OF ENZYMES THROUGH DIRECTED EVOLUTION. University of Illinois Urbana-Champaign. [Link]
-
Al-Abed, Y., et al. (2000). ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]
-
Gotor-Fernández, V., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
-
Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PMC. [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link]
-
ETH Zurich. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. [Link]
-
JSM Central. (n.d.). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]
-
Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]
-
Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
Ivabradine. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Politecnico di Milano. [Link]
-
Marszałł, M. P., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sepscience.com [sepscience.com]
- 8. acdlabs.com [acdlabs.com]
- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. onyxipca.com [onyxipca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. almacgroup.com [almacgroup.com]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. pharmtech.com [pharmtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 3-Hydroxyazetidine-3-Carboxamide
This guide outlines the 1H NMR characterization of 3-hydroxyazetidine-3-carboxamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD) for introducing rigid, polar vectors into lead compounds.
Executive Summary: The "Quaternary Azetidine" Challenge
In medicinal chemistry, 3,3-disubstituted azetidines serve as constrained bioisosteres for gem-dimethyl or cyclic amine groups. However, verifying the synthesis of 3-hydroxyazetidine-3-carboxamide presents a specific spectroscopic challenge: the creation of a quaternary center at C3 eliminates the diagnostic methine proton found in mono-substituted azetidines.
This guide compares the spectral "fingerprint" of the target molecule (as its HCl salt) against its synthetic precursor (N-Boc protected) and analogous scaffolds. It establishes a self-validating protocol to confirm the integrity of the azetidine ring and the success of the deprotection step.
Comparative Analysis: Precursor vs. Product
The most critical quality control step is distinguishing the N-Boc intermediate from the final deprotected hydrochloride salt.
A. The Precursor: N-Boc-3-hydroxyazetidine-3-carboxamide
-
Solvent of Choice: DMSO-d₆ or CDCl₃.
-
Key Feature (Rotamers): The N-Boc group often induces restricted rotation, causing the azetidine ring protons (C2-H and C4-H) to appear as broadened multiplets or split signals at room temperature.
-
Diagnostic Shift: The tert-butyl singlet at ~1.40 ppm is the primary marker. Its disappearance is the "Go/No-Go" signal for the next step.
-
Ring Protons: Typically appear between 3.80 – 4.20 ppm . Due to the C3-substitution (OH vs. CONH₂), the "top" and "bottom" faces of the ring are different, making the geminal protons diastereotopic.
B. The Product: 3-Hydroxyazetidine-3-carboxamide (HCl Salt)[2]
-
Solvent of Choice: D₂O (for skeletal check) or DMSO-d₆ (for full proton count).
-
Key Feature (Symmetry): Upon deprotection, the ring usually exhibits higher effective symmetry on the NMR time scale compared to the Boc-rotamers.
-
Diagnostic Shift: The ring protons shift downfield (deshielded) to 4.00 – 4.50 ppm due to the inductive effect of the charged ammonium center (NH₂⁺).
-
Amide Protons: In DMSO-d₆, the amide (-CONH₂) appears as two distinct broad singlets (approx. 7.10 and 7.40 ppm) due to restricted rotation of the C-N amide bond.
Characteristic Chemical Shifts (Data Summary)
The following table synthesizes experimental data ranges for the HCl salt compared to the N-Boc intermediate.
| Proton Assignment | N-Boc Precursor (DMSO-d₆) | Target: HCl Salt (DMSO-d₆) | Target: HCl Salt (D₂O) | Signal Type |
| C2-H & C4-H (Ring) | 3.70 – 4.10 ppm | 4.00 – 4.45 ppm | 4.20 – 4.60 ppm | Multiples (AB System or 4x Doublets)* |
| Amide (-CONH₂) | 7.00 – 7.50 ppm (Broad) | 7.20 – 7.60 ppm | Exchanged (Invisible) | 2x Broad Singlets |
| Hydroxyl (-OH) | ~6.00 – 6.50 ppm | ~6.50 – 6.80 ppm | Exchanged (Invisible) | Broad Singlet |
| Amine (-NH₂⁺) | N/A | 8.50 – 9.50 ppm | Exchanged (Invisible) | Broad (Concentration dependent) |
| Boc (-C(CH₃)₃) | 1.39 – 1.45 ppm | Absent | Absent | Strong Singlet |
*Note on Multiplicity: Because C3 is a quaternary center with two different substituents (-OH and -CONH₂), the protons on C2 (and C4) are diastereotopic. You will often see an AB coupling pattern (two doublets with J ~10-12 Hz) rather than a simple singlet, even if the molecule has a plane of symmetry through the Nitrogen-C3 axis.
Structural Logic & Assignment Pathway[3]
The following diagram illustrates the spectroscopic logic flow during the deprotection process, highlighting the critical "Shift" events.
Figure 1: Spectroscopic evolution from N-Boc precursor to HCl salt. The disappearance of the Boc signal and the downfield shift of ring protons are the primary validation markers.
Experimental Protocol: Self-Validating Characterization
To ensure high-fidelity data, follow this specific sample preparation protocol. This method avoids common pitfalls like pH-dependent shifts or water suppression artifacts.
Step 1: Solvent Selection[4]
-
Primary Screen (Purity): Use D₂O (99.9% D) .
-
Why: The salt is highly soluble. D₂O exchanges all OH, NH, and NH₂ protons, leaving only the skeletal C2/C4 protons. This simplifies the baseline and allows for accurate integration of the ring protons against an internal standard (e.g., Maleic Acid or TSP).
-
-
Secondary Screen (Structure): Use DMSO-d₆ .[1]
-
Why: To observe the exchangeable protons (Amide CONH₂ and Hydroxyl OH). This confirms the carboxamide is intact and hasn't hydrolyzed to the acid.
-
Step 2: Sample Preparation (HCl Salt)
-
Weigh 10–15 mg of the 3-hydroxyazetidine-3-carboxamide HCl salt.
-
Dissolve in 0.6 mL of DMSO-d₆.
-
Critical: Add 1 drop of D₂O only if resolution is poor (to collapse exchangeable couplings), but initially run neat DMSO-d₆ to see the OH/NH signals.
-
Reference: Calibrate to residual DMSO quintet at 2.50 ppm .
Step 3: Data Interpretation (The "Check-List")
Mechanistic Insight: Diastereotopicity
Understanding the splitting pattern is crucial to avoid misinterpreting the spectrum as "impure."
Figure 2: Origin of the complex splitting pattern. The C2 and C4 protons are chemically equivalent to each other (due to the plane of symmetry) but the geminal pairs on each carbon are magnetically non-equivalent.
References
-
Vertex AI Search. (2025). 1H NMR assignment of 3,3-disubstituted azetidines. 2
-
Exelixis Inc. (2012). Novel carboxamide-based allosteric MEK inhibitors: Supporting Information (Compound 11 & General Methods). 3[4]
-
ChemicalBook. (2024). 3-Hydroxyazetidine hydrochloride 1H NMR Spectrum Data. 5
-
University of Pittsburgh. (2022). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. 6
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 1-N-Boc-3-hydroxyazetidine(141699-55-0) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR spectrum [chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Azetidine vs. Pyrrolidine Scaffolds: A Comparative Guide for Drug Potency & Optimization
Executive Directive: The "Small Ring" Renaissance
In modern medicinal chemistry, the transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in size; it is a strategic modulation of molecular vectors, basicity, and metabolic liability.[1] While pyrrolidine remains a privileged scaffold in natural products (e.g., nicotine, proline), azetidine has emerged as a powerful tool to lower lipophilicity (LogD) and block metabolic hotspots without sacrificing—and often enhancing—potency.[1]
This guide objectively analyzes the trade-offs between these two scaffolds, supported by experimental data and mechanistic insights.[2]
Physicochemical Showdown: Azetidine vs. Pyrrolidine[2][3][4]
The choice between these rings fundamentally alters the physicochemical profile of a drug candidate.[2][3] The following data synthesizes average properties observed in medicinal chemistry datasets.
| Property | Azetidine ( | Pyrrolidine ( | Impact on Drug Design |
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | Azetidine is more reactive; potential for ring-opening decomposition under acidic conditions. |
| Lipophilicity ( | -0.5 to -1.0 (vs Pyrrolidine) | Baseline | Azetidine significantly lowers LogP, improving Ligand Efficiency (LE) and Lipophilic Efficiency (LLE).[1] |
| Basicity ( | ~11.3 (Parent); Highly tunable | ~11.3 (Parent) | While parent |
| Exit Vectors | ~160° (C2-N-C4 angle) | ~109° (Variable puckering) | Azetidine offers a rigid, "butterfly" conformation; Pyrrolidine adopts a flexible envelope shape.[1] |
| Metabolic Liability | Ring opening (rare), N-dealkylation | Azetidine blocks |
Expert Insight: The "Azetidine Switch" is most effective when a pyrrolidine lead suffers from high intrinsic clearance (
) due to oxidative metabolism at the-carbon. The 4-membered ring sterically and electronically disfavors this oxidation.
Mechanistic Analysis & Case Studies
The Success Stories: Potency via Rigidity
Case Study: Janus Kinase (JAK) Inhibitors (Baricitinib) [1]
-
Context: In the development of JAK inhibitors, selectivity and metabolic stability were paramount.
-
The Switch: Early pyrrolidine analogs (resembling Tofacitinib) were susceptible to metabolism. The introduction of the azetidine ring in Baricitinib (specifically the 1-(ethylsulfonyl)azetidin-3-yl moiety) served two purposes:
-
Metabolic Shielding: It eliminated
-hydrogens prone to CYP450 oxidation found in larger rings. -
Vector Alignment: The azetidine projected the nitrile group into the exact position required to interact with the JAK active site, maintaining nanomolar potency (
< 10 nM).
-
-
Outcome: Improved metabolic stability and selectivity profiles compared to flexible pyrrolidine analogs.
Case Study: DDR1/2 Kinase Inhibitors
-
Experiment: A direct SAR study compared benzylamine-derived scaffolds.
-
Data:
-
Pyrrolidine Analog: High potency (
~ 7.4), but poor kinase selectivity and hERG liability.[1] -
Azetidine Analog (Cmpd 37): Retained nanomolar potency (
~ 7.[1]7) but significantly reduced lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), leading to a better safety profile and lung retention for inhaled delivery.[1]
-
The Counterpoint: When Pyrrolidine Wins
Case Study: Nicotinic Acetylcholine Receptors (nAChR)
-
Observation: The natural ligand Nicotine contains a pyrrolidine ring.
-
The Switch: Synthesizing the azetidine analog of nicotine resulted in a significant loss of affinity .
-
Causality: The pyrrolidine ring's "envelope" pucker is essential for the pharmacophore's 3D shape. The rigid, planar nature of azetidine distorted the distance between the basic nitrogen and the pyridine ring, preventing optimal binding.
-
Lesson: Do not use azetidine if the target binding pocket requires the induced fit or specific puckering dynamics of a 5-membered ring.
Decision Framework: Scaffold Selection Logic
The following decision tree provides a logical pathway for selecting between azetidine and pyrrolidine during lead optimization.
Figure 1: Strategic decision tree for selecting between azetidine and pyrrolidine scaffolds based on metabolic, physicochemical, and structural requirements.
Experimental Protocols
To validate the choice of scaffold, the following self-validating protocols should be employed.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the "metabolic shielding" effect of azetidine vs. pyrrolidine.
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Test Compounds (Azetidine analog, Pyrrolidine analog).[1][4][5][6]
-
Reference Standards: Verapamil (High clearance), Warfarin (Low clearance).[1]
Workflow:
-
Preparation: Prepare 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL microsomes (final conc. 0.5 mg/mL) with 370 µL compound solution. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validating Criteria:
-
Verapamil Control: Must show >80% depletion within 30 mins.
-
Warfarin Control: Must show <10% depletion within 60 mins.
-
Data Output: Plot
vs. time. Calculate and .-
Success Metric: Azetidine analog should show
half-life extension vs. pyrrolidine if -oxidation was the driver.
-
Protocol B: Synthesis of 3-Substituted Azetidines (General Route)
Objective: Access azetidine scaffolds when commercial sources are limited. A common route involves ring contraction or direct substitution.
Method (Substitution of N-Protected Azetidin-3-ol):
-
Start: N-Boc-3-hydroxyazetidine (Commercially available).
-
Activation: Treat with Mesyl Chloride (MsCl) and TEA in DCM at 0°C to form the mesylate.
-
Displacement: React with nucleophile (e.g., amine, thiol) in DMF at 60°C–80°C.
-
Note: Azetidine ring strain makes the C3 position sterically crowded but electronically activated for
compared to pyrrolidine.
-
-
Deprotection: TFA/DCM (1:1) at RT.
-
Validation:
NMR must show characteristic azetidine multiplets at 3.5–4.5 ppm.
Metabolic Pathway Visualization
Understanding why azetidine improves stability requires visualizing the metabolic blockade.
Figure 2: Comparative metabolic fate.[1] Pyrrolidines are susceptible to CYP450-mediated alpha-oxidation leading to ring opening. Azetidines structurally inhibit this pathway.
References
-
Journal of Medicinal Chemistry. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors. ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
A Senior Application Scientist's Guide to the Metabolic Stability of Azetidine-3-Carboxamide Motifs
Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the drive to "escape from flatland" has led to a greater appreciation for three-dimensional molecular architectures.[1] Aromatic molecules, while synthetically accessible, can present challenges related to solubility, selectivity, and metabolic stability.[1] Consequently, saturated heterocycles have become indispensable tools. Among these, the azetidine ring, a four-membered saturated N-heterocycle, has emerged as a privileged scaffold.[2]
Compared to its larger analogues like pyrrolidine and piperidine, the azetidine motif offers a unique combination of structural rigidity, reduced lipophilicity, and improved aqueous solubility.[2] Its strained ring system provides distinct exit vectors for substituents, allowing for precise three-dimensional positioning to optimize target engagement.[3] The azetidine-3-carboxamide core, specifically, is a versatile building block found in numerous clinical candidates and approved drugs.[4][5][6]
However, the inherent ring strain that confers these desirable properties also introduces unique metabolic vulnerabilities that may not be observed with larger ring systems.[4][5] Understanding the metabolic stability of this motif is therefore not merely an academic exercise; it is a critical step in designing durable, safe, and effective therapeutics. This guide provides a comparative analysis of the azetidine-3-carboxamide motif's metabolic profile, details robust experimental protocols for its assessment, and offers insights into strategies for mitigating metabolic liabilities.
Part 1: The Metabolic Fates of Azetidine-Containing Compounds
The metabolism of a drug candidate is a primary determinant of its pharmacokinetic profile. For azetidine-containing molecules, several metabolic pathways are of key importance. These biotransformations are predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver (Phase I metabolism) and conjugation enzymes like glutathione S-transferases (GSTs) (Phase II metabolism).[7][8]
Key Metabolic Pathways:
-
Oxidative Metabolism (CYP-Mediated): Saturated heterocycles are most susceptible to metabolism at the carbon atom adjacent (alpha) to the heteroatom.[9] For the azetidine ring, this can lead to hydroxylation, which may precede ring cleavage. The azetidine nitrogen itself is also a potential site for N-dealkylation, particularly when substituted with small alkyl groups. The CYP3A4 and CYP2D6 isoforms are frequently implicated in the metabolism of over 50% of clinical drugs and are key enzymes to consider.[7]
-
Ring-Opening via Glutathione Conjugation: A particularly noteworthy pathway for strained rings is direct, GST-catalyzed ring-opening via nucleophilic attack by glutathione (GSH).[10][11] Crucially, this can occur without prior bioactivation by CYP enzymes.[10][11] The strain in the four-membered ring makes the α-carbon susceptible to this direct attack, forming a stable amino-thioether conjugate. This pathway is a significant departure from the metabolism of less-strained five- and six-membered rings.
-
Amide Hydrolysis: While the amide bond is generally a metabolically stable functional group, it can be susceptible to hydrolysis by various amidase enzymes.[12] Bioisosteric replacement of the amide with motifs like 1,2,3-triazoles is a common strategy to block this pathway and improve stability.[12][13]
Below is a diagram illustrating these potential metabolic soft spots on a generic N-substituted azetidine-3-carboxamide scaffold.
Caption: Potential metabolic pathways for an N-substituted azetidine-3-carboxamide.
Part 2: Comparative Stability Analysis
Incorporating azetidines into drug candidates has been shown to confer enhanced metabolic stability compared to more common saturated analogues like piperidine and pyrrolidine.[2][6] The smaller ring size and increased sp³ character can render the molecule a poorer substrate for certain metabolizing enzymes.
However, stability is highly context-dependent. For instance, while generally stable against oxidative metabolism, the azetidine ring's susceptibility to certain intramolecular, acid-mediated decomposition pathways can be higher than that of a corresponding pyrrolidine.[4][5] This underscores the need for careful experimental evaluation.
The following table provides an illustrative comparison of metabolic stability parameters for hypothetical, structurally analogous compounds, as would be determined in a standard Human Liver Microsomal (HLM) assay.
| Compound Motif | Structure Example | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Stability Class |
| Azetidine-3-carboxamide | R-N(Aze )-CONH-R' | > 60 | < 11.5 | High |
| Pyrrolidine-3-carboxamide | R-N(Pyr )-CONH-R' | 45 | 15.4 | Moderate |
| Piperidine-4-carboxamide | R-N(Pip )-CONH-R' | 28 | 24.8 | Moderate-Low |
| Acyclic Amide | R-N(Et)CH₂-CONH-R' | 15 | 46.2 | Low |
Disclaimer: Data are representative and intended for illustrative comparison. Actual stability is highly dependent on the specific substitutions (R and R') and the assay system used.
This comparison highlights a general trend where the compact, rigid azetidine scaffold exhibits superior metabolic stability against oxidative metabolism compared to larger or more flexible analogues.
Part 3: Gold-Standard Experimental Protocols
To experimentally determine metabolic stability, two in vitro assays are considered industry standards: the liver microsomal stability assay and the hepatocyte stability assay.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is a high-throughput method ideal for early-stage drug discovery, focusing primarily on Phase I (CYP-mediated) metabolism.[14] Microsomes are subcellular fractions of the liver containing the key CYP enzymes.[14]
Rationale: The core principle is to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.[15] The reaction is initiated by the addition of NADPH, the essential cofactor for CYP450 enzymes.[16][17]
Detailed Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Create a 100 µM working solution by diluting the stock in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).[18]
-
Microsome Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 0.5 mg/mL protein in 0.1 M phosphate buffer.[17][19] Keep on ice.
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Include wells for the test compound, a positive control (e.g., Verapamil, a high-clearance compound), and a negative control (minus cofactor).[14][19] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[17][19] For the negative control wells, add buffer instead of NADPH.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard (e.g., Terfenadine).[18][19] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14] Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Calculation: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[14]
Caption: Experimental workflow for a liver microsomal stability assay.
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[20][21][22] It also accounts for compound permeability across the cell membrane.[21]
Rationale: By using whole cells, this model more closely mimics the in vivo environment of the liver, providing a more predictive measure of hepatic clearance.[21]
Detailed Step-by-Step Methodology:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed incubation medium.
-
Cell Viability and Counting: Determine cell viability (typically >80%) and density using a method like trypan blue exclusion. Adjust the cell suspension to a final density of 0.5 x 10⁶ viable cells/mL.[23]
-
Incubation Setup: In a 12- or 24-well plate, add the hepatocyte suspension. Also include control wells with heat-inactivated hepatocytes to account for any non-enzymatic degradation.[23]
-
Compound Addition: Add the test compound (final concentration typically 1 µM) to the wells to start the incubation.[23] Place the plate on an orbital shaker in an incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation wells.[23]
-
Reaction Termination & Analysis: Terminate the reaction and process the samples as described in the HLM assay (Steps 5-8), using cold acetonitrile with an internal standard, followed by centrifugation and LC-MS/MS analysis.[22][24]
Part 4: Strategies for Improving Metabolic Stability
When a promising compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to block metabolic "soft spots."
-
Steric Hindrance: Introducing a bulky group near a metabolically labile position can sterically shield it from the active site of a metabolizing enzyme.
-
Electronic Modification: Replacing an electron-rich aromatic ring, which is prone to oxidation, with an electron-deficient one (e.g., adding a pyridine) can decrease its susceptibility to CYP-mediated metabolism.[13]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of C-H bond cleavage, a phenomenon known as the kinetic isotope effect.
-
Fluorination: The strategic introduction of fluorine atoms can block sites of metabolism and lower the pKa of nearby amines, which can reduce the likelihood of certain enzymatic interactions.[9][25]
Conclusion
The azetidine-3-carboxamide motif is a powerful tool in the medicinal chemist's arsenal, offering significant advantages in achieving favorable physicochemical properties. While its inherent ring strain introduces unique metabolic pathways, such as direct glutathione conjugation, it often confers superior stability against oxidative metabolism when compared to larger saturated heterocycles.[2][10][11] A thorough understanding of these metabolic profiles, verified through robust in vitro assays like the HLM and hepatocyte stability protocols detailed herein, is essential for the successful design and development of drug candidates. By proactively assessing stability and employing rational design strategies, researchers can fully leverage the potential of this valuable scaffold to create the next generation of durable and effective medicines.
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Hepatocyte Stability. Cyprotex | Evotec. Available from: [Link]
-
Microsomal Stability. Cyprotex | Evotec. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Hepatocyte Stability Assay. Domainex. Available from: [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available from: [Link]
-
Metabolic stability in liver microsomes. RISE. Available from: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]
-
(PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). Available from: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
-
Synthesis of 'Stretched' Isosteres of Saturated Nitrogen Heterocycles. Synfacts. Available from: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]
-
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. Available from: [Link]
-
Examples of azetidine‐based bioisosters. ResearchGate. Available from: [Link]
-
Late-Stage Saturation of Drug Molecules. National Institutes of Health (NIH). Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). Available from: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available from: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. ScienceDirect. Available from: [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available from: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available from: [Link]
Sources
- 1. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mercell.com [mercell.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 24. protocols.io [protocols.io]
- 25. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxyazetidine-3-carboxamide
Executive Summary & Risk Context
The Core Directive: Handle 3-Hydroxyazetidine-3-carboxamide as a high-potency research intermediate (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.[1]
As researchers, we often work with "datasheet-poor" compounds.[1] While specific toxicological data for the 3-carboxamide derivative is limited in the public domain, we apply Structural Activity Relationship (SAR) logic from its analogs (3-hydroxyazetidine HCl and 3-hydroxyazetidine-3-carboxylic acid).[1]
The Hazard Profile (Read-Across Analysis):
-
Azetidine Ring Strain: The 4-membered nitrogen ring possesses significant ring strain (~26 kcal/mol), making it inherently reactive toward nucleophiles (e.g., biological macromolecules like DNA/proteins) under certain conditions.[1]
-
Functional Group Risks: The combination of a secondary amine (in the ring) and a primary amide suggests potential for hydrogen bonding and membrane permeability.
-
Anticipated GHS Classification:
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" PPE. The following matrix is designed to prevent exposure during specific laboratory operations.
| Protection Tier | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Glove | Nitrile (0.11 mm / 4-5 mil) | Standard barrier against incidental splash.[1] |
| Secondary Glove | Long-cuff Nitrile or Laminate | Required for synthesis/scale-up.[1] Prevents exposure via micro-perforations and wrist gaps during reach-in operations.[1] | |
| Respiratory | Primary Control | Certified Fume Hood | Mandatory. Azetidine derivatives can be potent respiratory irritants.[1] Keep sash at working height. |
| Secondary | N95/P100 Respirator | Only if handling powder outside a hood (strongly discouraged) or during spill cleanup. | |
| Ocular | Primary | Chemical Splash Goggles | Safety glasses are insufficient due to the fine particle size of the powder and reactivity of the solution.[1] |
| Body | Primary | Lab Coat (High-Neck) | Poly-cotton blend is acceptable for mg-scale; Tyvek sleeves recommended for >5g handling.[1] |
Operational Safety Decision Tree
The following logic flow dictates your safety posture based on the state of the matter and the operation being performed.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of 3-Hydroxyazetidine-3-carboxamide.
Detailed Operational Protocols
Phase A: Weighing & Transfer (Critical Risk Point)
The highest risk of exposure occurs when the compound is in dry powder form due to electrostatic dispersion.[1]
-
Engineering Control: Use a balance enclosure or a fume hood with low turbulence.
-
Static Mitigation: Use an antistatic gun or polonium strip if the powder is "flyaway."
-
Technique:
-
Do not use a spatula directly into the stock bottle.
-
Tap the powder gently into a pre-weighed vial.
-
Wipe the exterior of the receiving vial with a damp Kimwipe (solvent-soaked) inside the hood before removing it.
-
Phase B: Solubilization & Reaction
Once in solution, the respiratory risk decreases, but the dermal absorption risk remains.[1]
-
Solvent Choice: Azetidine-3-carboxamides are typically polar.[1] Dissolve in DMSO, Methanol, or Water.
-
Note: Avoid strong acids during initial solubilization to prevent uncontrolled ring opening unless intended.
-
-
Vessel Venting: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon) and vented to a scrubber or hood exhaust.
Phase C: Disposal & Waste Management
Improper disposal is a common compliance failure.[1]
-
Aqueous Waste: Adjust pH to neutral (pH 6-8) before disposal into the "Aqueous Basic/Neutral" stream.[1]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged in a hazardous waste solid bag (clear or red, depending on facility rules) and sealed immediately.
-
Deactivation: For spills, treat the surface with a dilute (10%) bleach solution or 1N NaOH to degrade the amide and potentially open the azetidine ring, rendering it less bioactive, followed by a water rinse.
References & Verification
-
PubChem. 3-Hydroxyazetidine | C3H7NO.[3] National Library of Medicine. Available at: [Link] (Accessed 2026-02-25).[1]
-
Glawar, A. F., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[1][4] ChemMedChem.[5] Validates the stability and handling of azetidine carboxylic acid derivatives.
-
National Institutes of Health (NIH). Occupational Exposure Banding. Available at: [Link].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
